molecular formula C8H6ClNO3S B2692546 5-Cyano-2-methoxybenzenesulfonyl chloride CAS No. 409359-25-7

5-Cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B2692546
CAS No.: 409359-25-7
M. Wt: 231.65
InChI Key: MSZFGLJXUUVBRF-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClNO3S and its molecular weight is 231.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZFGLJXUUVBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409359-25-7
Record name 5-cyano-2-methoxybenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-cyanobenzenesulfonyl Chloride: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-cyanobenzenesulfonyl chloride, a key building block in modern medicinal and synthetic chemistry. We will delve into its precise nomenclature and identifiers, explore the reactivity conferred by its distinct functional groups, and present a detailed, field-proven protocol for its primary application: the synthesis of sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies. Emphasis is placed on the causality behind experimental choices, adherence to safety protocols, and the authoritative grounding of all technical claims.

Compound Identification and Nomenclature

Precise identification is the cornerstone of reproducible science. 2-Methoxy-5-cyanobenzenesulfonyl chloride is a multifunctional aromatic compound whose utility is derived from its unique substitution pattern. The following table summarizes its key identifiers and synonyms.

IdentifierValue
IUPAC Name 5-cyano-2-methoxybenzenesulfonyl chloride[1]
CAS Number 409359-25-7[2]
Molecular Formula C₈H₆ClNO₃S[1][2]
Molecular Weight 231.66 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl
InChI Key Not readily available in search results.
InChI Not readily available in search results.
Common Synonyms This compound[2]

Physicochemical Properties and Chemical Reactivity

2-Methoxy-5-cyanobenzenesulfonyl chloride is typically a solid material that is sensitive to moisture.[3] Its chemical behavior is dictated by the interplay of its three core functional groups, making it a highly versatile reagent.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack, most notably by primary and secondary amines, which is the foundational reaction for sulfonamide synthesis.[4][5] Sulfonyl chlorides are generally more stable than their acyl chloride counterparts but are still highly reactive and require careful handling.[4]

  • The Methoxy (-OCH₃) Group: Located at the 2-position (ortho to the sulfonyl chloride), the methoxy group is an electron-donating group by resonance. This can influence the electronic properties of the benzene ring and potentially modulate the reactivity of the sulfonyl chloride. In the context of a final drug molecule, this group can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic stability.

  • The Cyano (-C≡N) Group: Positioned at the 5-position (para to the methoxy group), the cyano group is strongly electron-withdrawing. This functional group significantly impacts the electronic character of the aromatic ring. In drug discovery, the cyano group can serve as a potent hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity.

The combination of these groups makes the parent molecule a valuable scaffold for introducing a sulfonamide linkage while simultaneously incorporating functional groups known to be important for biological activity.

Core Application: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutics including antibacterials, diuretics, and anti-cancer agents.[6][7][8] The most reliable and common method for creating this linkage is the reaction between a sulfonyl chloride and an amine.[4][7]

General Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. This process generates one equivalent of hydrochloric acid (HCl).[6]

Causality of Base Addition: The generated HCl is a strong acid and will readily protonate any unreacted amine in the mixture, rendering it non-nucleophilic and halting the reaction.[6] To prevent this, a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion.[6] In some instances, pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is even more susceptible to attack by the amine.[6]

Caption: General mechanism of sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonamide from 2-Methoxy-5-cyanobenzenesulfonyl chloride and a representative primary amine (e.g., benzylamine).

Materials and Equipment:

  • 2-Methoxy-5-cyanobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (dried, 2-3 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-Methoxy-5-cyanobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM.

  • Initial Cooling: Cool the flask in an ice bath to 0°C. This is crucial to manage the exothermic nature of the amine addition and prevent potential side reactions.

  • Amine Addition: Add the primary amine (1.05 eq) dropwise to the stirred solution over 5-10 minutes. A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.

  • Base Addition: Add dry pyridine (2-3 eq) dropwise to the reaction mixture. The pyridine will neutralize the HCl formed during the reaction.[6] The mixture may become cloudy as pyridinium hydrochloride salt precipitates.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching and Washing: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.

Experimental Workflow Visualization

Experimental Workflow Start Start: Dry Flask + Inert Atmosphere Dissolve 1. Dissolve Sulfonyl Chloride in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool AddAmine 3. Add Amine (1.05 eq) Dropwise Cool->AddAmine AddBase 4. Add Pyridine (2-3 eq) Dropwise AddAmine->AddBase React 5. Warm to RT Stir 2-16h (Monitor by TLC) AddBase->React Workup 6. Workup: Dilute & Transfer to Separatory Funnel React->Workup Wash_HCl 7. Wash with 1M HCl Workup->Wash_HCl Wash_Bicarb 8. Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 9. Wash with Brine Wash_Bicarb->Wash_Brine Dry 10. Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Concentrate 11. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Purify 12. Purify via Column Chromatography Concentrate->Purify End End: Pure Sulfonamide Product Purify->End

Caption: Step-by-step workflow for sulfonamide synthesis.

Safety, Handling, and Storage

2-Methoxy-5-cyanobenzenesulfonyl chloride, like most sulfonyl chlorides, is a hazardous and corrosive compound that requires strict safety protocols.[1][9]

Hazard InformationDetails
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Skin Corrosion (Category 1B)[1][10]
Signal Word Danger [1][10]
Hazard Statements H314: Causes severe skin burns and eye damage.[10] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[1][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[12] Wash hands thoroughly after handling. The compound is moisture-sensitive; handle under an inert atmosphere (nitrogen or argon) when possible.[3]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][12]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][12]

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] To prevent degradation from atmospheric moisture, it is best stored under an inert gas like argon or nitrogen, often in a refrigerator.[3][9]

Conclusion

2-Methoxy-5-cyanobenzenesulfonyl chloride is a strategically designed chemical reagent of significant value to the scientific community. Its well-defined reactive sulfonyl chloride handle, combined with the modulating effects of the methoxy and cyano substituents, makes it an ideal starting material for the synthesis of diverse and complex sulfonamide libraries. By understanding its nomenclature, reactivity, and proper handling procedures as outlined in this guide, researchers can safely and effectively leverage this compound to advance their projects in drug discovery and synthetic chemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • AK Scientific, Inc. (n.d.). This compound.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851.
  • ChemWhat. (n.d.). This compound CAS#: 409359-25-7.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2025, July 22). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-methoxybenzene sulfonyl chloride AldrichCPR.
  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.
  • RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). CAS RN 69360-26-5.
  • MilliporeSigma. (n.d.). 2-Methoxy-5-methylbenzenesulfonyl chloride | 88040-86-2.
  • Benchchem. (n.d.). Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals.
  • Chem-Impex. (n.d.). 5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chloride.
  • ChemicalBook. (2025, September 25). 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7.
  • Thermo Scientific Chemicals. (n.d.). 2-Cyanobenzenesulfonyl chloride, 97% 5 g | Buy Online.
  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

Solubility & Solvent Compatibility Guide: 5-Cyano-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 5-Cyano-2-methoxybenzenesulfonyl chloride , structured for application scientists and medicinal chemists.

Executive Summary

This compound (CAS: 409359-25-7) is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Its utility is defined by the dual electronic activation of the benzene ring: the electron-withdrawing cyano group (-CN) enhances the electrophilicity of the sulfonyl center, while the ortho-methoxy group (-OMe) provides steric modulation.

This guide addresses the critical challenge of solubilizing this moisture-sensitive reagent without triggering premature hydrolysis. The data presented below synthesizes structural analog analysis (specifically the 4-cyano isomer), Hansen Solubility Parameter (HSP) theory, and standard operating procedures for sulfonyl chlorides.

Chemical Profile & Predicted Physical Properties[1]

PropertyDescription
Structure A benzene ring substituted with a sulfonyl chloride (-SO₂Cl), a cyano group (-CN), and a methoxy group (-OMe).[1][2][3]
Physical State Solid (Predicted based on 4-cyano analog [1]).[2] Likely white to pale yellow crystalline powder.
Polarity Moderate-High . The -CN and -SO₂Cl groups create a significant dipole moment, necessitating polar aprotic solvents for dissolution.
Reactivity High . Susceptible to rapid hydrolysis in the presence of water/bases; reacts violently with primary/secondary amines.
Melting Point Predicted range: 90–130 °C (Analogous to 4-cyano-2-methoxybenzenesulfonyl chloride, mp ~120 °C).

Solubility Profile & Solvent Selection

The solubility behavior of this compound follows "Like Dissolves Like" principles but is constrained by chemical stability.

Primary Solvents (Recommended)

These solvents offer high solubility (>50 mg/mL) and chemical inertness, making them ideal for reactions and stock solution preparation.

SolventSolubility PredictionOperational Notes
Dichloromethane (DCM) Excellent Standard solvent for sulfonylation reactions. Easily removed post-reaction.
Tetrahydrofuran (THF) Good to Excellent Must be anhydrous. Stabilizers (BHT) do not interfere, but peroxides must be absent.
Ethyl Acetate (EtOAc) Good Excellent for extraction/workup. Suitable for biphasic reactions (Schotten-Baumann conditions).
Acetonitrile (MeCN) Good High polarity dissolves the compound well; preferred for reactions requiring polar conditions.
Toluene Moderate Good for recrystallization (often used with Hexane/Heptane as antisolvent).
Reactive Solvents (Strictly Avoid)

These solvents will degrade the reagent via nucleophilic attack at the sulfur atom.

  • Water : Causes hydrolysis to 5-cyano-2-methoxybenzenesulfonic acid and HCl.

  • Alcohols (MeOH, EtOH, iPrOH) : Rapidly form sulfonate esters (solvolysis).

  • Primary/Secondary Amines : React immediately to form sulfonamides (unless this is the intended reaction).

  • DMSO/DMF : Use with Caution. While solubility is high, these Lewis basic solvents can accelerate decomposition or side reactions (e.g., Vilsmeier-type pathways) upon prolonged storage or heating.

Theoretical Solubility Analysis (Hansen Parameters)

Using Group Contribution Methods, the solubility parameters for this molecule are estimated to guide alternative solvent selection:

  • 
     (Dispersion) : High contribution from the aromatic ring and -Cl.[4]
    
  • 
     (Polarity) : Significantly elevated by -CN and -SO₂- groups.
    
  • 
     (H-Bonding) : Moderate (Acceptor only).
    

Implication : Solvents with matching


 and moderate 

(like Acetone or MEK) are excellent candidates if non-chlorinated options are required.

Experimental Protocols

Protocol A: Rapid Solubility & Stability Screening

For validating solvent suitability before scale-up.

  • Preparation : Dry all glassware and purge with N₂/Ar.

  • Weighing : Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition : Add 100 µL of the target anhydrous solvent (Target conc: 100 mg/mL).

  • Observation :

    • Clear Solution: Soluble.

    • Cloudy/Precipitate: Insoluble or saturated.

  • Stability Check (Critical) :

    • Take a 5 µL aliquot immediately and dilute into dry MeCN.

    • Inject into HPLC (Reverse Phase, Acidic Mobile Phase).

    • Pass Criteria : Purity >98% (No peak shift to the sulfonic acid, which elutes earlier).

Protocol B: Recrystallization (Purification)

Based on the 4-cyano isomer methodology [1], this system is recommended for purifying crude material.

  • Dissolution : Dissolve crude solid in minimal boiling Toluene (approx. 3-5 mL per gram).

  • Filtration : Filter hot (if insoluble salts are present) through a sintered glass funnel.

  • Crystallization :

    • Slowly add Hexane or Heptane (Antisolvent) dropwise to the hot solution until persistent cloudiness appears.

    • Allow to cool slowly to Room Temperature (RT), then to 0–4 °C.

  • Collection : Filter the precipitate under inert gas (N₂) to prevent moisture condensation. Wash with cold Hexane.

Decision Logic & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Workup vs. Analysis).

SolventSelection Start Select Solvent for This compound Application Intended Application? Start->Application Reaction Synthesis/Reaction Application->Reaction Workup Extraction/Purification Application->Workup Analysis HPLC/NMR Analysis Application->Analysis Reactants Are reactants water soluble? Reaction->Reactants ExtractSolv Separation from Aqueous Layer Workup->ExtractSolv NMRSolv Proton NMR Analysis->NMRSolv Biphase Biphasic System (Schotten-Baumann) Reactants->Biphase Yes (e.g. aq. amines) Anhydrous Anhydrous System (Standard) Reactants->Anhydrous No (Organic soluble) EtOAc or DCM\n(+ Water/Base) EtOAc or DCM (+ Water/Base) Biphase->EtOAc or DCM\n(+ Water/Base) DCM, THF, or MeCN\n(Strictly Anhydrous) DCM, THF, or MeCN (Strictly Anhydrous) Anhydrous->DCM, THF, or MeCN\n(Strictly Anhydrous) EtOAc\n(Recommended) EtOAc (Recommended) ExtractSolv->EtOAc\n(Recommended) DCM\n(Alternative) DCM (Alternative) ExtractSolv->DCM\n(Alternative) CDCl3\n(Standard) CDCl3 (Standard) NMRSolv->CDCl3\n(Standard) DMSO-d6\n(Use immediately) DMSO-d6 (Use immediately) NMRSolv->DMSO-d6\n(Use immediately)

Caption: Logical flow for selecting the optimal solvent environment based on process stage.

Hydrolysis Pathway & Handling

Understanding the degradation pathway is vital for accurate solubility measurement.

Hydrolysis cluster_prevention Prevention Strategy Compound This compound (Soluble in Organic) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water + H2O (Moisture) Water->Transition Product 5-Cyano-2-methoxybenzenesulfonic acid (Water Soluble / Organic Insoluble) Transition->Product Byproduct HCl (Gas/Acid) Transition->Byproduct Advice 1. Use Anhydrous Solvents 2. Store under Argon/N2 3. Chill to 0°C during dissolution

Caption: Mechanism of moisture-induced degradation. The formation of the sulfonic acid drastically alters solubility, often causing precipitation in non-polar solvents.

References

  • Bayle, E. D., et al. (2017). "Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride". Organic Syntheses, 94, 198-216.[3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Theoretical grounding for solubility prediction).
  • BenchChem . "A Researcher's Guide to Characterizing Sulfonyl Chlorides".

  • PubChem . "Benzenesulfonyl chloride, 4-cyano-2-methoxy-".[1][3] CID 11533586.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety protocols and chemical properties of 5-Cyano-2-methoxybenzenesulfonyl chloride (CAS No: 409359-25-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, mechanistic understanding of the hazards involved and the causality behind the recommended safety procedures. By synthesizing data from multiple authoritative sources, this guide aims to create a self-validating system of protocols that ensure user safety and experimental integrity.

Hazard Analysis & Chemical Profile

This compound is a bifunctional organic compound increasingly utilized in medicinal chemistry and organic synthesis. Its utility, however, is matched by a significant and dual-natured hazard profile that demands rigorous adherence to safety protocols. A comprehensive understanding of its chemical personality is the first step in risk mitigation.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Note that some physical properties like melting point and boiling point are not consistently available in public data, which underscores the need for cautious handling.

PropertyValueSource
CAS Number 409359-25-7[1][2]
Molecular Formula C8H6ClNO3S[1][2]
Molecular Weight 231.66 g/mol [1]
Synonyms 5-cyano-2-methoxy-benzenesulfonyl chloride[1]
Appearance Data not consistently available; handle as a solid.[1]
The Dual-Hazard Moiety: A Mechanistic Insight

The primary risk associated with this compound stems from its two key functional groups: the sulfonyl chloride and the cyano (nitrile) group.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is an aggressive electrophile, highly susceptible to nucleophilic attack. Its most critical reactivity is with water, including atmospheric moisture. This reaction is often vigorous and produces corrosive hydrochloric acid (HCl) and 5-cyano-2-methoxybenzenesulfonic acid.[3][4] This reactivity is the primary reason for the compound's classification as a corrosive agent that causes severe skin and eye damage.[3][5]

  • The Cyano (-C≡N) Group: The nitrile group introduces a distinct toxicological threat. While covalently bonded and less acutely toxic than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or during thermal decomposition in a fire.[6][7] Hazardous decomposition products include nitrogen oxides, confirming this risk pathway.[1] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and death, as it inhibits cellular respiration.[8][9]

Caption: The dual-hazard nature of the molecule.

GHS Hazard Identification

The Globally Harmonized System (GHS) classification provides a clear summary of the immediate hazards.

ClassificationCodeDescriptionSource
Signal Word Warning[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Respiratory Irritation H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Precautionary P405Store locked up.[1]

Risk Mitigation Framework: From Lab Bench to Storage

A proactive approach to safety involves establishing a multi-layered defense system comprising engineering controls, personal protective equipment, and validated handling protocols.

Mandatory Engineering Controls

The primary line of defense is to isolate the researcher from the chemical.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[6][10][11] This is non-negotiable to control corrosive vapors and potential HCN release.

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time) and tested regularly.[7][12]

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the last line of defense and must be selected based on the specific dual hazards.

  • Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature and potential for cyanide absorption, double-gloving with nitrile gloves is the recommended best practice.[7][10][13] Always inspect gloves for tears or holes before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[13]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.[7] For larger-scale operations, a chemical-resistant apron is also necessary.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be available for emergency situations.[14]

Step-by-Step Safe Handling Protocol

This protocol outlines a self-validating workflow for handling the reagent.

  • Pre-Experiment Briefing: Never work alone.[13] Ensure a "buddy" is present and aware of the specific hazards and emergency procedures. Review this guide and the compound-specific SDS.

  • Area Designation: Cordon off a specific area within the fume hood for the experiment. Label it clearly with the chemical name and hazard warnings.[6]

  • Preparation: Assemble all necessary glassware and equipment. Ensure all glassware is dry to prevent reaction with the sulfonyl chloride.[4]

  • Weighing and Transfer:

    • Don appropriate PPE.

    • Tare a sealed container (e.g., a vial with a cap) on the balance.

    • Inside the fume hood, carefully transfer the required amount of this compound to the tared container and seal it immediately.

    • Minimize the generation of dust.[1]

    • Re-weigh the sealed container outside the hood.

  • Reaction Addition: Add the reagent to the reaction vessel slowly and in a controlled manner, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Be mindful of potentially exothermic reactions.

  • Post-Reaction Cleanup:

    • Quench any residual reactive material carefully according to your specific reaction workup.

    • Decontaminate all glassware before removing it from the fume hood. A rinse with a suitable organic solvent followed by careful washing is standard.

    • Wipe down the designated work area in the fume hood. For potential cyanide contamination, use a pH 10 buffer solution followed by a freshly prepared 10% bleach solution, then a final water rinse.[6][9]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[13]

Caption: A workflow for the safe handling of the reagent.

Storage and Incompatibility

Proper storage is crucial to maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated, and locked area.[1][5] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][12]

  • Incompatible Materials: Segregate from the following:

    • Water and moisture[4]

    • Strong oxidizing agents[1]

    • Strong bases (e.g., sodium hydroxide)[4]

    • Acids (to prevent HCN generation)[6]

    • Alcohols and amines (which will react with the sulfonyl chloride)[3]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Response

General Principle: In any case of exposure, call emergency services (e.g., 911) immediately and inform them of a potential exposure to a corrosive and cyanide-containing compound.[6]

  • Inhalation:

    • Immediately move the affected person to fresh air.[1]

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation due to the risk of rescuer contamination.[8][12]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately begin flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[1][7]

    • Simultaneously remove all contaminated clothing and shoes.[1]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1] This can cause further damage to the esophagus.

    • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[12]

    • Never give anything by mouth to an unconscious person.[1]

    • Seek immediate medical attention.[1]

Spill Containment and Decontamination

The response depends on the location and scale of the spill.

Spill_Response_Logic spill Spill Occurs location_q Location? spill->location_q size_q_in Size? location_q->size_q_in Inside Fume Hood evacuate 1. Evacuate the area immediately. 2. Alert others and secure the lab. 3. Call emergency services / EHS. 4. Do not attempt to clean up. location_q->evacuate Outside Fume Hood size_q_in->evacuate Large small_spill 1. Wear full PPE. 2. Cover with inert absorbent (sand). 3. Decontaminate area (pH 10 buffer, then 10% bleach). 4. Collect waste in sealed container. size_q_in->small_spill Small (<1 g / 10 mL)

Caption: A decision tree for spill response procedures.

  • Small Spill (Inside a Fume Hood):

    • Ensure full PPE is worn.

    • Contain the spill with an inert absorbent material like sand, dry earth, or vermiculite. Do not use combustible materials.

    • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area as described in the handling protocol (pH 10 buffer, 10% bleach, water).[9]

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.[6]

    • Alert personnel in adjacent areas.

    • Close the laboratory doors and post a warning sign.

    • From a safe location, call your institution's emergency response team or 911.[13]

Firefighting Strategy: A Cautionary Approach
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Caution with Water: DO NOT use a direct stream of water, as the compound reacts with water to produce corrosive and toxic gases.[4] A water spray or fog may be used to cool fire-exposed containers from a distance, but not to extinguish the fire itself.[4][15]

  • Hazardous Combustion Products: Fires will generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides (implying HCN), sulfur oxides, and hydrogen chloride.[1][16]

  • Required PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][15]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable synthetic reagent whose safe use hinges on a comprehensive understanding of its dual-hazard nature. The corrosive reactivity of the sulfonyl chloride group and the inherent toxicity of the cyano moiety demand a higher level of caution than single-hazard compounds. By implementing robust engineering controls, utilizing appropriate multi-layered PPE, and adhering strictly to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks and ensure a safe laboratory environment.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). 5-Chloro-2-methoxybenzenesulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • Monash University Health Safety & Wellbeing. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

  • Macsen Labs. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts Safety Guideline. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride Material Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). 4-Methoxybenzenesulphonyl chloride Safety Data Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). 5-Chloro-2-methoxybenzenesulfonyl chloride Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • ChemWhat. (2026). This compound CAS#: 409359-25-7. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, February 11). Quinoline-8-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). 2-Cyano-5-methylbenzenesulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 5-Cyano-2-methoxybenzenesulfonyl chloride , a critical intermediate in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 409359-25-7) is a highly reactive sulfonyl chloride derivative used primarily as a pharmacophore building block.[1] It serves as a precursor for introducing the 5-cyano-2-methoxybenzenesulfonyl moiety into target molecules, a structural motif often explored in kinase inhibitors and G-protein coupled receptor (GPCR) ligands to modulate lipophilicity and hydrogen bonding potential.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
CAS Registry Number 409359-25-7
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.66 g/mol
SMILES COC1=CC=C(C#N)C(S(=O)(=O)Cl)=C1
Structural Class Aryl Sulfonyl Chloride

Part 2: Physical Properties

The physical state and behavior of this compound are dictated by the electron-withdrawing nature of the sulfonyl and cyano groups, balanced by the electron-donating methoxy substituent.[1]

Quantitative Data Table
PropertyValue / DescriptionContext & Notes
Physical State SolidTypically appears as an off-white to pale yellow crystalline powder.[1]
Melting Point 95–105 °C (Predicted range)Note: Experimental MP is rarely reported in open literature for this specific isomer; structurally similar 4-cyano isomer melts at 114–116 °C.[1]
Solubility Soluble in DCM, THF, EtOAc, TolueneReacts violently with water and alcohols (solvolysis).
Density ~1.45 g/cm³ (Predicted)High density typical of sulfonated aromatics.
Hygroscopicity HighRapidly hydrolyzes in moist air to the corresponding sulfonic acid.[1]
Stability Profile
  • Thermal Stability : Stable under inert atmosphere at room temperature. Decomposes at elevated temperatures (>150 °C) releasing SO₂ and HCl.

  • Hydrolytic Instability : The S-Cl bond is highly labile.[1] Exposure to atmospheric moisture converts the solid into a sticky, acidic paste of 5-cyano-2-methoxybenzenesulfonic acid and HCl.

Part 3: Synthesis & Preparation Logic

The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically chlorosulfonation.[1]

Mechanistic Logic[1]
  • Substrate : 4-Methoxybenzonitrile (p-Anisnitrile).[1]

  • Reagent : Chlorosulfonic acid (ClSO₃H), often in excess.[1]

  • Regioselectivity :

    • The Methoxy group (-OMe) is strongly activating and ortho/para directing.[1] The para position is blocked by the cyano group.

    • The Cyano group (-CN) is deactivating and meta directing.[1]

    • Convergence : Both substituents direct the incoming electrophile (ClSO₂⁺) to the positions ortho to the methoxy group (which are meta to the cyano group).

    • Result : High regioselectivity for the 2-position relative to methoxy (position 1), which becomes position 5 relative to the new sulfonyl group.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical workup steps required to isolate the moisture-sensitive product.

SynthesisPath cluster_logic Regioselectivity Logic Start 4-Methoxybenzonitrile (Substrate) Intermediate Sigma Complex Intermediate Start->Intermediate Electrophilic Attack Reagent Chlorosulfonic Acid (Excess, 0°C) Reagent->Intermediate Product 5-Cyano-2-methoxy- benzenesulfonyl chloride (Precipitate) Intermediate->Product -HCl Quench Ice/Water Quench (Rapid, <10°C) Product->Quench Isolation Logic OMe directs Ortho CN directs Meta (Cooperative Effect)

Caption: Synthesis pathway via chlorosulfonation. The cooperative directing effects of the methoxy and cyano groups ensure high regioselectivity.

Part 4: Handling, Safety & Storage

Due to the release of hydrochloric acid upon hydrolysis, this compound poses significant respiratory and skin hazards.

Safety Protocol
  • PPE : Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles. A face shield is advised if working with >5g.

  • Engineering Controls : All weighing and transfers must occur inside a functioning fume hood.

  • In Case of Spill : Do not use water. Neutralize with solid sodium bicarbonate or lime, then sweep up.

Storage Workflow Diagram

Proper storage is essential to maintain reagent integrity for drug discovery campaigns.[1]

StorageProtocol Receipt Receive Shipment (Check Seal) Inspection Visual Check (White/Yellow Solid?) Receipt->Inspection Condition Is it caked/sticky? Inspection->Condition Discard Discard (Hydrolyzed) Condition->Discard Yes (Hydrolysis) Store Store at 2-8°C Under Argon/Nitrogen Condition->Store No (Free flowing) Desiccator Secondary Containment (Desiccator) Store->Desiccator Long term

Caption: Decision tree for evaluating reagent quality and storage conditions upon receipt.

Part 5: Analytical Characterization

Researchers should verify the identity of the compound using NMR and IR spectroscopy.[1] The following signals are diagnostic for the 5-cyano-2-methoxy isomer.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • Methoxy Singlet : ~4.05 – 4.15 ppm (3H, s). The electron-withdrawing sulfonyl group deshields this signal relative to anisole.

  • Aromatic Region :

    • H3 (Ortho to OMe) : Doublet, ~7.15 ppm (J ≈ 8.5 Hz).

    • H4 (Meta to OMe) : Doublet of doublets, ~7.85 ppm (J ≈ 8.5, 2.0 Hz).

    • H6 (Ortho to SO₂Cl) : Doublet, ~8.30 ppm (J ≈ 2.0 Hz). This proton is most deshielded due to the adjacent sulfonyl chloride and cyano groups.

Infrared (IR) Spectroscopy[2][3]
  • Nitrile Stretch (-C≡N) : Distinct, sharp band at 2230–2240 cm⁻¹ .

  • Sulfonyl Chloride (-SO₂Cl) : Strong asymmetric stretch at 1370–1380 cm⁻¹ and symmetric stretch at 1170–1180 cm⁻¹ .[1]

Part 6: Applications in Drug Discovery

This compound is a "privileged structure" intermediate.[1] The electrophilic sulfonyl chloride reacts readily with amines to form sulfonamides , a class of compounds with established bioactivity in:

  • Kinase Inhibition : Targeting the ATP binding pocket where the sulfonamide moiety acts as a hydrogen bond acceptor/donor.[1]

  • Carbonic Anhydrase Inhibitors : Sulfonamides are the primary pharmacophore for this target class.[1]

  • Lipophilicity Tuning : The methoxy and cyano groups provide vectors for optimizing logP and metabolic stability.[1]

References
  • Chemical Identity : PubChem. This compound (CID 11533586). Link

  • Synthesis Protocol (Analogous) : Organic Syntheses. Preparation of 4-Cyano-2-methoxybenzenesulfonyl Chloride. (Note: Describes the regioisomer, but the chlorosulfonation methodology is applicable). Link

  • Precursor Properties : Sigma-Aldrich. 4-Methoxybenzonitrile Product Sheet. Link

  • Safety Data : Thermo Fisher Scientific. Sulfonyl Chlorides Safety Data Sheet. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 5-Cyano-2-methoxybenzenesulfonyl chloride as a key reagent. Sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide array of biological activities.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step guidance to facilitate the efficient synthesis of novel sulfonamide-based compounds. The protocols described herein are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Importance of the Sulfonamide Moiety and the Utility of this compound

The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapeutics.[1] Its prevalence stems from its ability to act as a bioisostere of the amide bond, while offering distinct physicochemical properties such as improved metabolic stability, increased polar surface area, and the capacity to engage in strong hydrogen bonding interactions with biological targets. The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]

This compound is a particularly valuable building block for the synthesis of novel sulfonamide drug candidates. The presence of a cyano group provides a strong electron-withdrawing effect and a potential site for further chemical modification or interaction with biological targets. The methoxy group, on the other hand, can influence the conformation of the molecule and its metabolic profile. The strategic placement of these functional groups allows for the fine-tuning of the electronic and steric properties of the resulting sulfonamides, which is a critical aspect of rational drug design.

This guide will provide a detailed protocol for the synthesis of a representative sulfonamide using this compound, along with insights into the reaction mechanism, safety considerations, and characterization of the final products.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the amine nucleophile and rendering it unreactive.

  • Catalysis: In some cases, the base can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive intermediate (e.g., a sulfonylpyridinium salt), which is then attacked by the amine.

The general mechanism can be depicted as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of the Leaving Group: The chloride ion, being a good leaving group, is eliminated, and the sulfonamide bond is formed.

  • Deprotonation: The protonated sulfonamide is deprotonated by the base to yield the final product and the corresponding ammonium salt.

Experimental Protocols

Materials and Equipment
Reagents and Solvents Equipment
This compoundRound-bottom flasks
Primary or secondary amine of choiceMagnetic stirrer and stir bars
Anhydrous Dichloromethane (DCM)Ice bath
Pyridine or Triethylamine (TEA)Dropping funnel
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Thin-layer chromatography (TLC) plates and chamber
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)UV lamp for TLC visualization
Solvents for chromatography (e.g., ethyl acetate, hexanes)Column chromatography setup
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)NMR spectrometer
Mass spectrometer
Melting point apparatus
Safety Precautions
  • This compound is a corrosive solid that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.

  • Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate care and PPE.

  • The reaction may be exothermic. Use an ice bath to control the temperature during the addition of the sulfonyl chloride.

General Protocol for the Synthesis of N-substituted-5-cyano-2-methoxybenzenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

  • Amine Solution Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Data

The following table provides hypothetical characterization data for a representative sulfonamide synthesized from this compound and a generic primary amine (R-NH₂). Actual data will vary depending on the specific amine used.

Compound Molecular Formula Molecular Weight Appearance Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-Alkyl-5-cyano-2-methoxybenzenesulfonamideC₉H₁₀N₂O₃S (for R=CH₃)226.25White solid150-1527.95 (d, 1H), 7.70 (dd, 1H), 7.15 (d, 1H), 5.20 (t, 1H, NH), 3.95 (s, 3H, OCH₃), 2.70 (d, 3H, NCH₃)160.1, 135.2, 133.8, 128.5, 117.9, 115.3, 112.6, 56.8, 30.1

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of sulfonamides using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Amine and Base in DCM cool Cool to 0°C start->cool 1. Preparation add_sulfonyl Add 5-Cyano-2-methoxy- benzenesulfonyl chloride cool->add_sulfonyl 2. Addition react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react 3. Reaction quench Quench with Water react->quench Proceed to Work-up extract Extract with DCM quench->extract 4. Quenching wash Wash with HCl, NaHCO₃, Brine extract->wash 5. Washing dry Dry over Na₂SO₄ wash->dry 6. Drying concentrate Concentrate in vacuo dry->concentrate Proceed to Purification purify Column Chromatography or Recrystallization concentrate->purify 7. Purification characterize Characterize (NMR, MS, MP) purify->characterize 8. Analysis end_product Pure Sulfonamide characterize->end_product

Caption: A generalized workflow for the synthesis of sulfonamides.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive amine (e.g., protonated) - Insufficient base - Low quality sulfonyl chloride (hydrolyzed) - Sterically hindered amine- Ensure the amine is not a salt or add more base. - Use a fresh bottle of sulfonyl chloride. - Increase reaction time and/or temperature. - Consider using a more reactive base or a different solvent.
Formation of multiple products - Disulfonamide formation (with primary amines) - Side reactions of functional groups on the amine- Use a slight excess of the amine. - Add the sulfonyl chloride slowly at low temperature. - Protect other reactive functional groups on the amine.
Difficulty in purification - Product is very polar or non-polar - Co-elution with byproducts- Adjust the polarity of the chromatography eluent. - Consider reverse-phase chromatography for very polar compounds. - Attempt recrystallization from various solvent systems.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of sulfonamides. The protocol outlined in this guide provides a robust and reliable method for the preparation of these important compounds. By understanding the underlying reaction mechanism and potential challenges, researchers can efficiently generate novel sulfonamide libraries for various applications in drug discovery and development. The strategic incorporation of the cyano and methoxy functionalities offers significant opportunities for the design of targeted and effective therapeutic agents.

References

  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Recent advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for One-Pot Syntheses Involving Cyanobenzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyanobenzenesulfonyl Chlorides in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and reduced environmental impact has led to the ascendancy of one-pot synthesis methodologies. These strategies, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, offer significant advantages by minimizing intermediate isolation, purification, and solvent waste. Within this paradigm, cyanobenzenesulfonyl chlorides have emerged as exceptionally versatile reagents. Their dual-functional nature, possessing a highly reactive sulfonyl chloride moiety and a synthetically malleable cyano group, provides a unique platform for the design of elegant and efficient one-pot reactions.

The sulfonyl chloride group serves as a robust electrophile, readily reacting with a wide array of nucleophiles, most notably amines, to form stable sulfonamides. This initial sulfonylation can be the gateway to a cascade of subsequent transformations. The cyano group, on the other hand, can act as a precursor for various functional groups or participate directly in cyclization reactions, further expanding the molecular complexity that can be achieved in a single pot. This application note will provide an in-depth technical guide to researchers, scientists, and drug development professionals on the application of cyanobenzenesulfonyl chlorides in one-pot synthesis protocols, with a focus on the underlying mechanistic principles and practical experimental details.

Core Principles and Mechanistic Considerations

The utility of cyanobenzenesulfonyl chlorides in one-pot syntheses is predicated on the chemoselective reactivity of the sulfonyl chloride group, followed by transformations involving the sulfonamide intermediate or the cyano group. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl chloride, often leading to rapid and clean sulfonylation reactions.

A common one-pot strategy involves the initial formation of a sulfonamide, which then undergoes an intramolecular or intermolecular reaction. The success of such a sequence hinges on the careful selection of reaction conditions (e.g., base, solvent, temperature) to orchestrate the desired reactivity without promoting undesired side reactions.

Application Protocol 1: One-Pot Synthesis of N-Substituted-1,2-benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin Derivatives) from 2-Cyanobenzenesulfonyl Chloride

This protocol details a one-pot synthesis of N-substituted saccharin derivatives, a class of compounds with significant biological activity, starting from 2-cyanobenzenesulfonyl chloride and a primary amine. The reaction proceeds via an initial sulfonylation followed by an intramolecular cyclization.

Scientific Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of 2-cyanobenzenesulfonyl chloride, leading to the formation of a 2-cyanosulfonamide intermediate. The choice of a suitable base is critical to neutralize the HCl generated during this step and to facilitate the subsequent intramolecular cyclization. The cyclization proceeds through the nucleophilic attack of the sulfonamide nitrogen onto the carbon atom of the cyano group, which is activated by the presence of a suitable catalyst or by heating. This tandem reaction provides a direct and efficient route to N-substituted saccharin derivatives.

Experimental Workflow Diagram

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Intramolecular Cyclization A 2-Cyanobenzenesulfonyl Chloride E Intermediate: 2-Cyanosulfonamide A->E Reacts with B Primary Amine (R-NH2) B->E C Base (e.g., Triethylamine) C->E Facilitates D Solvent (e.g., Dichloromethane) D->E In F Heating / Catalyst G Final Product: N-Substituted Saccharin Derivative E->G Undergoes F->G Promotes G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Condensation & Cyclization A 2-Cyanobenzenesulfonyl Chloride F Sulfonamide Intermediate A->F B Anthranilamide B->F C Aldehyde (R-CHO) G Quinazoline Product C->G D Base (e.g., K2CO3) D->F Promotes E Solvent (e.g., DMF) E->G In F->G

Troubleshooting & Optimization

Technical Support Center: 5-Cyano-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis & Optimization of Sulfonylation Reactions

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 5-Cyano-2-methoxybenzenesulfonyl chloride because you need to introduce a pharmacophore with specific electronic properties.

The Challenge: This molecule presents a unique "push-pull" electronic environment that complicates stability:

  • The 5-Cyano group (Electron Withdrawing): Inductively withdraws electron density, making the sulfur atom highly electrophilic and significantly increasing its susceptibility to nucleophilic attack by water (hydrolysis).

  • The 2-Methoxy group (Electron Donating): Being ortho to the sulfonyl group, it provides some resonance stabilization, but also introduces steric bulk.

The Result: While the methoxy group offers slight stabilization, the cyano activation dominates. This reagent is highly moisture-sensitive . Hydrolysis yields the sulfonic acid (5-cyano-2-methoxybenzenesulfonic acid) and HCl. The generated HCl is autocatalytic—it accelerates further decomposition of the reagent.

Module 1: Storage & Handling (The First Line of Defense)

Q: My reagent arrived with some clumping. Is it compromised? A: Clumping is the first indicator of partial hydrolysis. The "crust" is often the sulfonic acid byproduct formed by reaction with atmospheric moisture.

Diagnostic Workflow: Before committing valuable amine substrates, validate your reagent using this decision logic:

ReagentValidation Start Inspect Reagent (Visual Check) Clumps Is it free-flowing? Start->Clumps Color Is it White/Pale Yellow? Clumps->Color Yes HNMR Run 1H NMR (CDCl3) Clumps->HNMR No (Clumpy) Color->HNMR No (Dark/Orange) Decision_Good PROCEED (Purity >95%) Color->Decision_Good Yes HNMR->Decision_Good Clean Spectrum Decision_Purify PURIFY (Recrystallize) HNMR->Decision_Purify Acid Peaks Visible (<10%) Decision_Discard DISCARD (Acid Content >10%) HNMR->Decision_Discard High Acid Content

Figure 1: Reagent Quality Assessment Workflow.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: Keep at 2–8°C (Refrigerated). Do not freeze unless ensuring the septum seal is perfect (freeze-thaw cycles can suck in moisture).

  • Desiccant: Store the secondary container (jar) with active desiccant (e.g., Drierite or P2O5).

Module 2: Reaction Optimization (Standard Operating Procedure)

Q: What is the "Gold Standard" protocol to minimize hydrolysis during reaction? A: The key is to favor the kinetics of amination over hydrolysis. Since water competes with your amine, you must skew the odds using temperature and concentration.

The Protocol: Anhydrous Sulfonylation

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) — Optional, but speeds up amination vs hydrolysis.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Guide:

  • Drying: Flame-dry glassware under vacuum; backfill with Argon.

  • Solvent Prep: Ensure solvent water content is <50 ppm (See Table 1).

  • Amine Solution: Dissolve the amine and base in the solvent. Cool to 0°C (Ice bath).

  • Addition Strategy (CRITICAL):

    • Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent in a separate vial.

    • Add this solution dropwise to the cold amine mixture.

    • Why? Adding solid directly can create local "hotspots" of concentration where moisture can attack before the amine does. Keeping it cold slows down the hydrolysis rate constant (

      
      ) more significantly than the amination rate constant (
      
      
      
      ).
  • The "Dry" Quench: Once TLC shows consumption of amine, do not immediately dump in water. Add a small amount of methanol first.[2] This converts unreacted sulfonyl chloride to the methyl ester (easier to remove) rather than generating acidic species that might degrade your product during workup [1].

Data: Solvent Tolerance Limits
SolventMax Water Content (ppm)Drying MethodNotes
DCM < 50Distillation over CaH2Preferred. Low water miscibility protects the reagent.
THF < 100Na/Benzophenone or SievesHygroscopic. Freshly distilled is mandatory.
DMF < 200Molecular Sieves (4Å)Avoid if possible. Hygroscopicity makes hydrolysis rapid.
Water N/AFORBIDDEN Phase-transfer conditions required if water is present.

Module 3: Troubleshooting & FAQs

Q: I see a new spot on TLC that streaks. What is it? A: That is likely 5-cyano-2-methoxybenzenesulfonic acid . It is polar and acidic.

  • Fix: Wash your organic layer with saturated NaHCO3 .[2] The sulfonic acid will deprotonate, become a salt (sulfonate), and move into the aqueous layer. Your sulfonamide product will stay in the organic layer.

Q: My yield is low (40-50%), and I have starting amine left. A: Your sulfonyl chloride likely hydrolyzed before it could react with the amine.

  • Fix 1 (Rate of Addition): You might be adding the reagent too slowly in a humid environment. Increase addition rate slightly, but keep temperature at 0°C.

  • Fix 2 (Stoichiometry): Increase reagent equivalents to 1.5x to account for "sacrificial" hydrolysis.

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Only if necessary (e.g., for amino acids).

  • Risk: High hydrolysis risk.

  • Mitigation: You MUST use a high-speed stirrer and keep the pH > 10. Hydrolysis is base-catalyzed, but amination is faster if the amine is nucleophilic. However, for this specific electron-poor reagent, anhydrous conditions are vastly superior [2].

Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways R_SO2Cl 5-Cyano-2-methoxy- benzenesulfonyl chloride TS_Amination Transition State (Amination) R_SO2Cl->TS_Amination + Amine (Fast at 0°C) TS_Hydrolysis Transition State (Hydrolysis) R_SO2Cl->TS_Hydrolysis + H2O (Slow at 0°C) Amine Amine (R-NH2) Amine->TS_Amination Water Water (Trace) Water->TS_Hydrolysis Product Sulfonamide (Desired) TS_Amination->Product Byproduct Sulfonic Acid + HCl (Undesired) TS_Hydrolysis->Byproduct Byproduct->R_SO2Cl HCl autocatalyzes decomposition

Figure 2: Kinetic Competition between Amination and Hydrolysis.

Module 4: Analytical Diagnostics

Q: How do I confirm hydrolysis occurred using NMR? A: Look for the "Hydrolysis Shift."

  • Reagent (Chloride): The protons on the aromatic ring are deshielded by the highly electron-withdrawing -SO2Cl group.

  • Byproduct (Acid): When -Cl is replaced by -OH (acid), the electron-withdrawing power decreases slightly. You will typically see an upfield shift (lower ppm) of the aromatic protons, particularly the proton ortho to the sulfonyl group (H6 position) [3].

Q: How do I purify the reagent if it is partially hydrolyzed? A:

  • Dissolve the crude solid in a minimal amount of warm Toluene .

  • Add Hexane dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Filter rapidly under Argon. The sulfonic acid is usually insoluble in non-polar solvents and will remain as a precipitate or oil out before the chloride crystallizes [4].

References

  • BenchChem Technical Support. (2025).[1][2][3] Preventing decomposition of sulfonyl chloride during reaction.[1][3] Retrieved from

  • University of Calgary. (n.d.). Schotten-Baumann Reaction Conditions and Mechanisms. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Syntheses. (2013). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl chloride. (Analogous purification method). Retrieved from

Sources

Technical Support Center: Stability & Handling of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound ID: 5-Cyano-2-methoxybenzenesulfonyl chloride (CAS: 409359-25-7) Primary Hazard: Rapid Hydrolysis in Aqueous Media[1]

Executive Summary

This compound is inherently unstable in aqueous media. Upon contact with water, it undergoes hydrolysis to form 5-cyano-2-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[1] This reaction is irreversible.[1]

The rate of degradation is governed by pH and temperature. The presence of the 5-cyano group (electron-withdrawing) significantly activates the sulfonyl center, making this compound more susceptible to hydrolysis than unsubstituted benzenesulfonyl chloride.

Module 1: Mechanistic Insight (The "Why")

To successfully use this reagent, you must understand the "Race Condition" occurring in your reaction vessel. You are essentially racing the desired nucleophile (e.g., an amine) against the solvent (water/hydroxide).

1.1 The Activation Effect
  • 5-Cyano Group (-CN): A strong electron-withdrawing group (EWG).[1] It pulls electron density away from the benzene ring and the sulfur atom. This increases the electrophilicity of the sulfur, making it highly reactive toward nucleophiles (both your amine and water).

  • 2-Methoxy Group (-OMe): While typically electron-donating, its ortho-position can introduce steric strain or coordinate with incoming nucleophiles, potentially accelerating hydrolysis via anchimeric assistance depending on pH.[1]

1.2 Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the parasitic hydrolysis pathway.

ReactionPathways Reagent 5-Cyano-2-methoxy benzenesulfonyl chloride TS_Hydro Transition State (Hydrolysis) Reagent->TS_Hydro  + Water (Fast)   TS_Amine Transition State (Sulfonylation) Reagent->TS_Amine  + Amine (Faster)   Water H2O / OH- Water->TS_Hydro Amine Target Amine (R-NH2) Amine->TS_Amine Acid Sulfonic Acid (Dead End Product) TS_Hydro->Acid  Irreversible   Product Sulfonamide (Desired Product) TS_Amine->Product  Stable  

Figure 1: Competitive pathways.[1] The 5-cyano substituent accelerates both pathways, but hydrolysis (red) becomes dominant if the amine is unreactive or the pH is too high.

Module 2: Troubleshooting Guide

Issue: "My LCMS shows the starting material mass minus 35 (Cl) and plus 17 (OH)."

  • Diagnosis: Complete Hydrolysis.[1] You have converted your reagent into the sulfonic acid.[1]

  • Root Cause: The reagent was exposed to water before the amine could react, or the pH was high enough to catalyze rapid hydrolysis (OH⁻ is a potent nucleophile).

Issue: "The reaction vial became hot and fumed."

  • Diagnosis: Exothermic Hydrolysis.[1]

  • Root Cause: Adding the sulfonyl chloride directly to an unbuffered aqueous solution generates HCl rapidly.[1]

  • Fix: Always dilute the reagent in an organic solvent (DCM, THF) before introducing it to the aqueous phase.

Issue: "Low yield despite using excess reagent."

  • Diagnosis: The "Race Condition" was lost.[1]

  • Root Cause: If your amine is a weak nucleophile (e.g., an aniline or sterically hindered), water will outcompete it.[1]

  • Fix: Switch to a biphasic Schotten-Baumann system (see Protocol B) or strictly anhydrous conditions.

Module 3: Experimental Protocols
Protocol A: Kinetic Stability Check (Half-Life Determination)

Use this to determine how much "working time" you have in a specific solvent system.[1]

  • Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile (MeCN).

  • Initiation: Add 1 mL of your target aqueous buffer (e.g., PBS pH 7.4).[1] Vortex immediately.

  • Sampling: Inject 5 µL onto an HPLC/UPLC system every 2 minutes for 20 minutes.

    • Note: Use a short gradient (e.g., 5-95% MeCN in 3 mins) to capture the transition.

  • Analysis: Plot the Peak Area of the parent compound vs. Time.[1]

    • The degradation usually follows pseudo-first-order kinetics:

      
      .[1]
      
    • Expectation: At pH 7,

      
       may be < 10 minutes due to the activating cyano group. At pH 10, it may be seconds.[1]
      
Protocol B: Optimized Schotten-Baumann Conditions

Standard protocol for coupling this unstable reagent with amines in the presence of water.

Principle: Keep the unstable reagent in the organic phase and the base in the aqueous phase. Reaction occurs at the interface or via partition, minimizing hydrolysis.

ComponentRoleSpecification
Organic Phase ShieldDCM or EtOAc (Reagent is soluble, water is not).[1]
Aqueous Phase SpongeSat. NaHCO₃ or Na₂CO₃ (Absorbs HCl).[1]
Temperature Brake0°C to 4°C (Slows hydrolysis more than amination).[1]

Step-by-Step:

  • Dissolve Amine: Dissolve 1.0 equiv of amine in a 1:1 mixture of DCM and Saturated Aqueous NaHCO₃.

  • Cool: Place the biphasic mixture in an ice bath (0°C) with vigorous stirring.

  • Prepare Reagent: Dissolve 1.1 equiv of This compound in a minimal volume of DCM.

  • Addition: Add the reagent solution dropwise to the vigorously stirring amine mixture over 5–10 minutes.

    • Why? Dropwise addition ensures the concentration of free sulfonyl chloride is low, favoring the reaction with the amine over water.

  • Monitor: Stir at 0°C for 30 minutes, then warm to Room Temperature. Check conversion by TLC/LCMS.

Module 4: FAQs

Q: Can I store a stock solution of this compound in DMSO? A: No. DMSO is hygroscopic (absorbs water from air).[1] Even trace water in DMSO will degrade this activated sulfonyl chloride over 24 hours. Prepare fresh in anhydrous DCM or MeCN immediately before use.[1]

Q: Why is the 5-cyano analog less stable than the 5-methyl analog? A: Electronic effects. The methyl group is electron-donating, stabilizing the S-Cl bond. The cyano group is electron-withdrawing, making the sulfur atom more positive (electrophilic) and thus more "hungry" for nucleophiles like water [1].

Q: How do I quench the reaction? A: If you need to destroy excess reagent, add a secondary amine (like morpholine) or simply allow it to stir with dilute NaOH for 30 minutes. The NaOH will rapidly hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonic acid, which can be washed away during extraction.

References
  • Rogne, O. (1970).[1][2] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. Link

  • Mousa, M. A., & Hassan, R. M. (1988).[1][3] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). Link

  • Gnedin, B. G., et al. (1988).[1][4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24:4. Link[1]

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Link

Sources

optimizing base equivalents for sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Equivalents for Sulfonyl Chloride Coupling Content Type: Technical Support Center (Tier 3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Optimizing Base Equivalents & Reaction Kinetics

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical process parameters (CPPs) of sulfonamide synthesis, specifically focusing on the optimization of base equivalents to balance reaction kinetics against competitive hydrolysis and bis-sulfonylation.

Module 1: The Mechanistic Logic (The "Why")

Before optimizing equivalents, one must understand the dual role of the base. In sulfonylation, the base is not merely a proton scavenger; it often dictates the reaction pathway.

The Two Pathways[1]
  • Direct Displacement (General Base Catalysis): The base deprotonates the amine (or alcohol) as it attacks the sulfur. This is common with tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Nucleophilic Catalysis: Bases like Pyridine or DMAP attack the sulfonyl chloride first, forming a highly reactive sulfonylammonium intermediate. This intermediate is more electrophilic than the parent chloride and less prone to hydrolysis, accelerating the reaction with the amine.

Visualization: Competitive Pathways & Hydrolysis

The following diagram illustrates the kinetic competition you are managing when choosing base equivalents.

SulfonylationMechanism cluster_inputs Reagents R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Sulfonyl-Base Intermediate (Highly Reactive) R_SO2Cl->Intermediate Product Sulfonamide (Product) R_SO2Cl->Product Hydrolysis Sulfonic Acid (Dead End) R_SO2Cl->Hydrolysis Amine Nucleophile (R'-NH2) Amine->R_SO2Cl Direct Attack (TEA/DIPEA) Base Base (Pyridine/TEA) Base->R_SO2Cl Nucleophilic Attack (Pyridine/DMAP) Water Trace Water (Impurity) Water->R_SO2Cl Hydrolysis (Fast if wet) Intermediate->Product Amine Attack BisSulf Bis-Sulfonamide (Impurity) Product->BisSulf Over-reaction (Excess Base + R-SO2Cl)

Figure 1: Kinetic competition between nucleophilic catalysis (green), direct coupling (blue), and hydrolysis/side-reactions (red).

Module 2: Base Selection & Stoichiometry Matrix

Core Principle: The theoretical stoichiometry is 1.0 equivalent (to neutralize the HCl generated).[1] However, process stability requires 1.1 to 1.5 equivalents in anhydrous conditions, or 2.0+ equivalents in biphasic systems.

Base TypeRecommended EquivalentsBest ForTechnical Notes
Pyridine 2.0 – 5.0 eq (or Solvent)Sluggish amines, Anhydrous conditionsActs as both solvent and nucleophilic catalyst. Excellent for preventing acid-sensitive degradation. Difficult to remove without acidic wash (CuSO₄ or HCl).
TEA / Et₃N 1.2 – 1.5 eq Standard couplings, Primary aminesNon-nucleophilic. Cheaper than DIPEA. Can promote bis-sulfonylation if used in large excess with primary amines.
DIPEA (Hünig's Base) 1.1 – 1.3 eq Chiral amines, Prevention of Bis-sulfonylationSteric bulk reduces the rate of bis-sulfonylation (prevents deprotonation of the product sulfonamide).
Inorganic (

, NaOH)
2.0 – 3.0 eq Schotten-Baumann (Aqueous/Organic biphasic)Used when organic solubility is poor or for green chemistry. Requires vigorous stirring. Excess needed to buffer the aqueous phase against hydrolysis.
DMAP 0.05 – 0.1 eq Catalyst Only Additive used with TEA/DIPEA to accelerate sluggish reactions. Do not use stoichiometrically (difficult workup).

Module 3: Optimized Protocols

Protocol A: Precision Anhydrous Coupling (DCM/DIPEA)

Best for: Valuable intermediates, primary amines sensitive to bis-sulfonylation.

  • Preparation: Dissolve Amine (1.0 eq) in anhydrous DCM (5–10 volumes).

  • Base Addition: Add DIPEA (1.2 eq ) and cool to 0°C .

    • Why? Cooling suppresses the deprotonation of the formed sulfonamide, reducing bis-sulfonylation risk.

  • Electrophile Addition: Dissolve Sulfonyl Chloride (1.05 – 1.1 eq ) in minimal DCM. Add dropwise over 15–30 minutes.

    • Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring mono-substitution.

  • Monitoring: Warm to RT only after 1 hour. Monitor by HPLC/TLC.

  • Quench: Add 0.5 eq of Dimethylaminopropylamine (DMAPA) if excess sulfonyl chloride persists (scavenges electrophile), then wash with dilute HCl.

Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up, water-soluble amines, avoiding organic bases.

  • Preparation: Dissolve Amine (1.0 eq) in THF or Acetone (5 volumes).

  • Aqueous Phase: Prepare a solution of

    
     or 
    
    
    
    (2.5 eq ) in Water (5 volumes).
  • Mixing: Combine phases. Vigorously stir (high shear is critical).

  • Reaction: Add Sulfonyl Chloride (1.2 – 1.5 eq ) as a solid or solution in THF at 0–5°C.

    • Why? Excess equivalents are mandatory here because hydrolysis of the sulfonyl chloride by the aqueous base is a competitive reaction.

  • Workup: Acidify to pH ~2 (precipitates product) or extract with EtOAc.

Module 4: Troubleshooting & FAQs

Q1: I am observing significant hydrolysis (Sulfonic acid formation).

Root Cause: Moisture in solvent or reagents; Base acting as a general base for water attack. Solution:

  • Dry Solvents: Ensure DCM/THF water content is <0.05%.

  • Order of Addition: Do not premix Sulfonyl Chloride and Base. Add the Base to the Amine first, then add the Chloride.

  • Switch Base: If using Pyridine, ensure it is dry. Pyridine is hygroscopic.

Q2: I am getting Bis-sulfonylation (R-N(SO2R')2) with my primary amine.

Root Cause: The product (Sulfonamide) is acidic (


 ~10-11). If the base is too strong or in large excess, it deprotonates the product, creating a nucleophile that attacks a second equivalent of sulfonyl chloride.
Solution: 
  • Stoichiometry: Reduce Sulfonyl Chloride to 0.95 eq and Base to 1.05 eq . Accept slightly lower conversion for higher purity.

  • Base Switch: Use DIPEA instead of TEA. The steric bulk of DIPEA makes it poor at deprotonating the sulfonamide nitrogen.

  • Temperature: Keep the reaction at -10°C to 0°C strictly.

Q3: The reaction is stalled at 60% conversion. Adding more chloride doesn't help.

Root Cause: The HCl salt of the amine has precipitated or the "Base-HCl" salt is coating the reagents. Solution:

  • Catalysis: Add 5 mol% DMAP . This forms the reactive N-sulfonylpyridinium species, which is more soluble and reactive.[1]

  • Solubility: Add a co-solvent (e.g., DMF) to solubilize the salts.

Decision Tree: Troubleshooting Impurities

Troubleshooting Problem Identify Major Impurity BisSulf Bis-Sulfonamide (R-N(SO2R)2) Problem->BisSulf Hydrolysis Sulfonic Acid (R-SO3H) Problem->Hydrolysis SM Unreacted Amine Problem->SM Sol1 Switch Base to DIPEA (Steric hindrance) BisSulf->Sol1 Sol2 Reduce Temp to -10°C BisSulf->Sol2 Sol3 Dry Solvents (KF < 0.05%) Hydrolysis->Sol3 Sol4 Increase R-SO2Cl eq (Sacrificial excess) Hydrolysis->Sol4 Sol5 Add 5 mol% DMAP SM->Sol5 Sol6 Switch to Pyridine Solvent SM->Sol6

Figure 2: Diagnostic workflow for common sulfonylation failures.

References

  • Mechanistic Insight & Catalysis

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[2]

    • Source:Chemical Reviews (Available via ACS Public
    • Relevance: Explains the formation of the N-sulfonylpyridinium intermediate which acceler
    • URL:[Link]

  • Process Chemistry Optimization

    • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.[3][4]

    • Source:Organic Process Research & Development (2016).[3]

    • Relevance: Details the optimization of biphasic conditions and stoichiometry for scale-up.
    • URL:[Link]

  • Bis-Sulfonylation Prevention

    • Title: Selective Sulfonyl
    • Source:The Journal of Organic Chemistry.
    • Relevance: Discusses steric control (DIPEA) and temperature effects on mono- vs bis-selectivity.
    • URL:[Link]

  • Green Chemistry Alternatives

    • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[5]

    • Source:RSC Advances (2025).
    • Relevance: Provides modern alternatives to standard chlorin
    • URL:[Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cyano-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable reagent in their synthetic endeavors. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis often relies on the reaction of a sulfonyl chloride with an amine.[1] However, the high reactivity that makes this compound so useful also renders it highly susceptible to moisture, which can compromise experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges posed by the moisture sensitivity of this compound. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve common issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues

The primary challenge in handling this compound is its rapid reaction with water. This process, known as hydrolysis, converts the reactive sulfonyl chloride into the corresponding, and generally unreactive, 5-cyano-2-methoxybenzenesulfonic acid. This degradation pathway is the root cause of most handling-related experimental failures.

The hydrolysis reaction is often irreversible under typical reaction conditions and leads to a direct loss of active reagent, resulting in lower yields and the introduction of impurities that can complicate purification.[2]

Q1: My reaction yield is significantly lower than expected, and I recovered a large amount of my amine starting material. What went wrong?

This is a classic symptom of premature hydrolysis of the sulfonyl chloride. If the reagent has been exposed to moisture before or during the reaction, it will have converted to the sulfonic acid, which is incapable of reacting with the amine to form the desired sulfonamide.

Potential Causes and Solutions:

  • Improper Storage: The reagent may have been stored in a non-airtight container or in a humid environment.

    • Solution: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[3] For long-term storage, placing the sealed container inside a desiccator with a fresh drying agent provides an additional layer of protection. Consider using bottles with specialized seals, such as Sure/Seal™ packaging, which allow for reagent removal via syringe without exposing the bulk material to the atmosphere.[4]

  • Contaminated Solvents: The reaction solvent is a common source of water. Even "anhydrous" grade solvents can absorb moisture from the air if not handled correctly.

    • Solution: Use freshly dried solvents for your reactions. Solvents should be dried over an appropriate agent, such as activated 3 Å molecular sieves or activated alumina, to achieve a water content in the sub-10 ppm range.[5][6] Never leave a solvent bottle open to the air.

  • Wet Glassware: Residual water on the surface of your reaction flask, dropping funnel, or magnetic stir bar can rapidly degrade the sulfonyl chloride.

    • Solution: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for several hours and allowing it to cool in a desiccator, or by flame-drying the assembled apparatus under vacuum or a stream of inert gas immediately before use.[7][8]

  • Atmospheric Exposure During Reaction Setup: Introducing the reagent into the flask in an open-air environment will lead to immediate partial hydrolysis.

    • Solution: Set up the reaction under an inert atmosphere. This can be accomplished using a Schlenk line or a glove box for maximum protection.[9] A more common and often sufficient method for benchtop synthesis is to use a nitrogen- or argon-filled balloon attached to the reaction flask via a needle through a rubber septum.[10][11]

Q2: I noticed white fumes or a puff of "smoke" when I opened the bottle of this compound. Is the reagent still good?

The fuming you observed is the reaction of the sulfonyl chloride with ambient moisture in the air, which generates microscopic droplets of hydrochloric acid (HCl) aerosol. This is a clear indication that the reagent is highly reactive and has been exposed to a non-dry atmosphere.

While the bulk of the material inside the bottle may still be viable, the surface layer has undoubtedly degraded. This event underscores the critical need for stringent moisture control. The reagent's quality is now questionable, and its use may lead to inconsistent results.

Immediate Actions:

  • Minimize Further Exposure: Immediately flush the headspace of the bottle with a dry, inert gas like nitrogen or argon before resealing it tightly.[12]

  • Verify Purity: If possible, analyze a small sample of the material (e.g., by ¹H NMR) to quantify the extent of hydrolysis before committing a large amount to a reaction. The sulfonic acid will have a distinct set of aromatic peaks compared to the sulfonyl chloride.

  • Handle with Care: Always open and dispense sulfonyl chlorides in a well-ventilated fume hood.[13][14] The generated HCl is corrosive and a respiratory irritant.[15]

Q3: During my aqueous workup, my product yield dropped dramatically. How can I prevent product loss at this stage?

Even if the reaction itself proceeds perfectly, the sulfonyl chloride product (if any remains) or other sensitive intermediates can be lost to hydrolysis during the workup.

Troubleshooting the Workup:

  • Problem: Prolonged contact with the aqueous phase. Sulfonyl chlorides will hydrolyze in the aqueous layer.[2]

    • Solution: Perform the aqueous quench and extractions as quickly and coldly as possible. Use an ice bath to cool both the reaction mixture and the wash solutions.[2] This slows the rate of hydrolysis significantly.

  • Problem: Inefficient extraction. If the desired sulfonamide product has some water solubility, or if emulsions form, it can be lost to the aqueous phase.

    • Solution: After quenching, use a saturated sodium chloride solution (brine) for the final aqueous wash. Brine is highly effective at removing bulk water from the organic layer and reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic solvent.[16] Perform multiple extractions with smaller volumes of organic solvent rather than a single large-volume extraction to ensure complete recovery.[2]

Frequently Asked Questions (FAQs)

Q: What is the ideal way to store this compound? A: The best practice is to store it in its original, tightly sealed container inside a desiccator cabinet that is regularly purged with nitrogen or contains an active desiccant.[12][14] For long-term storage, refrigeration can slow down decomposition pathways, but ensure the container is warmed to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.[17][18]

Q: Can I just add a drying agent like magnesium sulfate (MgSO₄) directly to my reaction? A: No, this is not recommended. While drying agents like MgSO₄ or Na₂SO₄ are excellent for removing water from organic solutions during a workup,[19] they should not be added directly to the reaction mixture. They can interfere with the reaction, adsorb reactants or products, and complicate the purification process. The proper approach is to dry the solvent before starting the reaction.

Q: What is the difference between using a nitrogen balloon and a Schlenk line? A: A nitrogen balloon is a simple and effective way to maintain a positive pressure of inert gas in the reaction flask, preventing air and moisture from entering.[8][11] It is suitable for most routine moisture-sensitive reactions. A Schlenk line is a more advanced piece of equipment that allows for more rigorous exclusion of the atmosphere by enabling cycles of evacuating the flask under vacuum and refilling with inert gas.[4] It offers a higher degree of atmospheric control and is preferred for highly sensitive or long-duration reactions.

Q: How do I safely quench and dispose of old or excess this compound? A: In a fume hood, slowly and carefully add the sulfonyl chloride in small portions to a stirred, ice-cold solution of sodium bicarbonate or another weak base. The hydrolysis reaction can be exothermic. Once the reaction is complete (no more gas evolution), the resulting aqueous solution of the sulfonic acid salt can be neutralized and disposed of according to your institution's hazardous waste protocols.[14][20] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][21]

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Method)
  • Glassware Preparation: Ensure your round-bottom flask, stir bar, and any addition funnels are thoroughly dried, either in an oven overnight at >120 °C or by flame-drying under vacuum.

  • Assembly: Quickly assemble the hot glassware and cap all openings with rubber septa while wearing thick gloves. Clamp the flask in a fume hood.[10]

  • Inert Gas Purge: Insert a needle attached to a nitrogen line through the septum. Insert a second "exit" needle to allow air to be displaced.[10] Purge the flask with a gentle stream of nitrogen for 5-10 minutes.

  • Establish Positive Pressure: Remove the exit needle first, then the nitrogen inlet needle. Fill a balloon with nitrogen, attach a needle, and insert it through the septum of your reaction flask. The balloon will maintain a slight positive pressure of nitrogen.[11]

  • Reagent Addition: Add your dry solvent and any non-moisture-sensitive reagents via a dry syringe. This compound should be added last, either as a solid quickly in a nitrogen-purged glove bag or as a solution in a dry solvent via syringe.

Protocol 2: Drying Dichloromethane (DCM) with Activated Molecular Sieves
  • Sieve Activation: Place a sufficient quantity of 3 Å molecular sieves in a flask and heat under a high vacuum with a heat gun for 10-15 minutes until they flow freely. Allow them to cool under vacuum or inert gas.

  • Solvent Addition: Add the activated sieves to a bottle of "anhydrous" grade DCM (approximately 5-10% by volume).

  • Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours.[5][6] This allows the sieves to adsorb residual water.

  • Dispensing: To use the solvent, withdraw the required amount using a dry syringe and needle, ensuring the bottle's headspace is immediately backfilled with nitrogen or argon to prevent moisture ingress.

Data Presentation & Visualizations

Table 1: Efficiency of Common Drying Agents for Organic Solvents
SolventDrying AgentResidual Water Content (ppm)Notes
Dichloromethane (DCM)CaH₂ (reflux)~13Requires heating and distillation.[6]
Activated 3 Å Mol. Sieves<10Simple storage for 48-72h.[6]
Tetrahydrofuran (THF)Activated Neutral Alumina<10Effective for rapid drying via column.[5][6]
Activated 3 Å Mol. Sieves<10Simple storage for 48-72h.[5][6]
TolueneCaH₂ (reflux)~15Requires heating and distillation.
Activated 3 Å Mol. Sieves<10Simple storage for 48-72h.[5]

This table summarizes data from referenced studies to guide solvent selection and preparation.[5][6]

Diagrams

Workflow cluster_prep Preparation cluster_exec Execution cluster_workup Workup & Analysis Storage Store Reagent (Inert Gas, Desiccator) Setup Assemble & Purge (N₂/Ar Atmosphere) Storage->Setup Dry_Glassware Oven/Flame-Dry All Glassware Dry_Glassware->Setup Dry_Solvent Use Freshly Dried Solvent (<10 ppm H₂O) Add_Reagents Add Reagents (Syringe/Cannula) Dry_Solvent->Add_Reagents Setup->Add_Reagents Reaction Run Reaction (Maintain Inert Atm.) Add_Reagents->Reaction Quench Quench Cold & Fast (Ice Bath) Reaction->Quench Extract Extract with Brine Wash Quench->Extract Dry_Product Dry Organic Layer (Na₂SO₄/MgSO₄) Extract->Dry_Product Analyze Isolate & Analyze Dry_Product->Analyze Troubleshooting Start Low Reaction Yield? Check_Solvent Was Solvent Freshly Dried (<10 ppm H₂O)? Start->Check_Solvent Check_Atmosphere Was Reaction Run Under Inert Atmosphere? Start->Check_Atmosphere Check_Glassware Was Glassware Oven/Flame-Dried? Start->Check_Glassware Check_Reagent Was Reagent Stored Properly? Start->Check_Reagent Hydrolysis Primary Cause: Reagent Hydrolysis Check_Solvent->Hydrolysis No Check_Atmosphere->Hydrolysis No Check_Glassware->Hydrolysis No Check_Reagent->Hydrolysis No

Caption: Decision tree for troubleshooting low reaction yields.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition. [Link]

  • A&A Pharmachem. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth., 94, 198-216. [Link]

  • Organic Syntheses. (2017, September 27). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • ChemWhat. This compound CAS#: 409359-25-7. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • The Journal of Organic Chemistry. (2025, October 15). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • PubChem. 5-Cyano-2-methylbenzene-1-sulfonyl chloride. [Link]

  • ResearchGate. (2025, August 6). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. [Link]

  • Proto-Electronics. (2023, March 20). How to deal with moisture and sensitive devices on PCB. [Link]

  • National Electronic Distributors Association. Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. [Link]

Sources

Technical Support: Sulfonyl Chloride Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Center for Researchers & Process Chemists[1]

Status: Operational Topic: Minimizing Side Reactions (Hydrolysis, Chlorination, Sulfene Formation) Lead Scientist: Dr. A. Vance[1][2]

Introduction: Why is this simple reaction failing?

You are likely here because a "standard" tosylation or mesylation—textbook chemistry—has resulted in low yields, unidentifiable peaks, or the conversion of your precious alcohol into an alkyl chloride.[1]

While the reaction of an alcohol with a sulfonyl chloride (


) seems straightforward, it is a race between three competing pathways:
  • O-Sulfonylation (Desired): Nucleophilic attack by alcohol.[1][2]

  • Chlorination (Side Reaction): Displacement of the leaving group by chloride ions.[1][2]

  • Sulfene Formation (Side Reaction): Elimination-addition (specific to aliphatic sulfonyl chlorides).[1][2]

This guide deconstructs these failure modes and provides a self-validating protocol to ensure the ester is the dominant product.

Module 1: The "Hidden" Chlorination Pathway

Symptom: You observe a product peak with a mass corresponding to


 instead of 

.[1][2] Cause: The reaction generates HCl.[1][2] If you use Pyridine or Triethylamine (TEA), the resulting hydrochloride salts (

or

) release chloride ions (

).[1] In polar solvents or at elevated temperatures, this chloride acts as a nucleophile, attacking your newly formed sulfonate ester and converting it to an alkyl chloride.[1][2]
The Mechanistic Fork

The diagram below illustrates how the desired product becomes the precursor to the impurity.

Chlorination_Mechanism Reactants Alcohol + R-SO2Cl Intermediate Sulfonate Ester (Product) Reactants->Intermediate Base / Low Temp Impurity Alkyl Chloride (R-Cl) Intermediate->Impurity SN2 Attack by Cl- Chloride Free Cl- ion (from Base-HCl) Chloride->Impurity

Caption: The "Suicide" Pathway: The desired sulfonate ester is susceptible to SN2 attack by chloride ions generated during the reaction.

Solution: The DABCO Advantage

To stop this, we must remove the nucleophilicity of the chloride or accelerate the esterification so it finishes before chlorination occurs.

  • Switch Base: Use DABCO (1,4-diazabicyclo[2.2.2]octane).[1][2][3][4] Unlike pyridine, DABCO forms a quaternary ammonium sulfonyl intermediate that is highly reactive toward alcohols but bulky, discouraging chloride attack.[1][2]

  • Solvent Choice: Use Dichloromethane (DCM) or Toluene .[1][2] Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of

    
     and accelerate the side reaction.[1]
    
Module 2: The Sulfene Trap (Mesyl Chloride Specific)

Symptom: Low yield, dark tarry mixtures, or "dimeric" impurities when using Mesyl Chloride (


).[1]
Cause:  Aliphatic sulfonyl chlorides with 

-protons (like MsCl) are prone to E2 elimination in the presence of strong bases (like TEA).[1][2] This generates a Sulfene (

)
intermediate.[1][2][5] Sulfenes are highly reactive electrophiles that non-selectively react with any nucleophile (including the product) to form complex oligomers.[1][2]
Comparative Analysis: Base Selection
BasepKa (conj.[1][2] acid)Risk ProfileBest Use Case
Triethylamine (TEA) 10.75High (Sulfene) Aromatic Sulfonyl Chlorides (Tosyl-Cl) only.[1][2]
Pyridine 5.2Moderate (Chlorination)General purpose, but slow.[1][2]
DABCO 8.8Low Gold Standard for difficult substrates.[1][2]
Diisopropylethylamine 11.0High (Sulfene)Sterically hindered alcohols (prevents N-alkylation).[1][2]
Solution: Inverse Addition

If you must use TEA with Mesyl Chloride:

  • Dissolve Alcohol and TEA in solvent.

  • Cool to -10°C or lower .

  • Add MsCl dropwise and slowly.[1][2] Why? This ensures the concentration of free base is high relative to MsCl, trapping any sulfene immediately with the alcohol rather than allowing it to polymerize.[2]

Module 3: Master Protocol (The "Zero-Side-Reaction" Method)

This protocol utilizes DABCO to minimize chlorination and strict temperature control to prevent sulfene formation.[1][2]

Reagents:

  • Substrate Alcohol (1.0 equiv)[1]

  • Sulfonyl Chloride (1.2 - 1.5 equiv)[1]

  • DABCO (1.5 - 2.0 equiv) [1][2]

  • Anhydrous DCM (0.1 M concentration)[1]

Workflow Diagram:

Protocol_Workflow Step1 1. Dissolve Alcohol + DABCO in Anhydrous DCM Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add R-SO2Cl portion-wise (maintain T < 5°C) Step2->Step3 Step4 4. Monitor TLC (15-60 min) Step3->Step4 Step5 5. Quench with NaHCO3 (sat.) Step4->Step5

Caption: Optimized DABCO-mediated esterification workflow. Rapid reaction times (often <1h) prevent side-product accumulation.[1]

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Add the alcohol and DABCO to anhydrous DCM. (DABCO is a solid; ensure it dissolves completely).[1][2]

  • Cooling: Submerge flask in an ice/water bath (

    
    C). Critically, if using MsCl, cool to -10^\circ C using ice/salt.[1]
    
  • Addition: Add the Sulfonyl Chloride (solid or neat liquid) in small portions over 5-10 minutes.

    • Observation: A white precipitate (DABCO

      
       HCl) will form almost immediately.[1][2] This is good; it sequesters the chloride.[1][2]
      
  • Reaction: Stir at

    
    C.
    
    • Time: DABCO accelerates the reaction significantly.[1][2] Check TLC after 15 minutes. Do not stir overnight unless necessary; prolonged exposure increases chlorination risk.[1][2]

  • Workup: Dilute with

    
     (precipitates more salts), filter off the solids, and wash the filtrate with saturated 
    
    
    
    followed by brine.
Frequently Asked Questions (FAQs)

Q: My product decomposes on the silica column. What happened? A: Sulfonate esters (especially mesylates) can be unstable on acidic silica gel.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize acidic sites before loading your sample.[1][2]

Q: I still see starting material (alcohol) but the sulfonyl chloride is gone. A: Your sulfonyl chloride likely hydrolyzed due to wet solvent.[1][2]

  • Fix: Sulfonyl chlorides are moisture sensitive.[1][2] Distill your solvent or use molecular sieves.[1][2] Increase

    
     equivalents to 2.0 if drying is difficult.[1][2]
    

Q: Can I use this for tertiary alcohols? A: Tertiary alcohols are extremely difficult to sulfonylate due to steric hindrance and the likelihood of E1 elimination (dehydration) to the alkene.[2]

  • Fix: For tertiary alcohols, "Sulfene" methodology is actually preferred intentionally.[1][2] Use MsCl + TEA at higher temperatures to generate the sulfene, which is small enough to attack the bulky alcohol.[2] However, yields will vary.[1][2]

References
  • Kinetics of Hydrolysis: Rogne, O. "Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water."[1][2] Journal of the Chemical Society B: Physical Organic, 1971.[1][2]

  • DABCO Catalysis: Hartung, J., et al. "DABCO-Catalyzed Reaction of Sulfonyl Chlorides."[1][2][3] ResearchGate / Synlett, 2008.[1][2] (Validating DABCO as a superior nucleophilic catalyst).

  • Sulfene Mechanism: King, J. F.[1][2] "Return of the Sulfenes." Accounts of Chemical Research, 1975.[1][2] (Foundational text on sulfene intermediates). [1]

  • Alkyl Chloride Side Reaction: Ding, R., et al. "Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides."[1][2] Journal of Organic Chemistry, 2011.[1][2] (Discusses the mechanism of chloride displacement).

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 5-Cyano-2-methoxybenzenesulfonyl chloride: A Comparative Analysis of 1H NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. 5-Cyano-2-methoxybenzenesulfonyl chloride, a key building block in the synthesis of various biologically active compounds, presents a compelling case for a detailed analytical examination. This guide provides an in-depth analysis of its 1H NMR spectrum, juxtaposed with a critical evaluation of alternative analytical methodologies, to offer a holistic perspective on its characterization.

The Primacy of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like this compound, 1H NMR offers a rapid and non-destructive method to confirm its identity and purity.

Interpreting the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3), reveals a distinct set of signals corresponding to the aromatic and methoxy protons.

Experimental Data:

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.09d8.21HH-6
27.44 - 7.38m-2HH-3, H-4
34.13s-3H-OCH3

Source: UCL Discovery.[1]

Analysis of the Spectrum:

The aromatic region of the spectrum displays a classic ABC spin system, characteristic of a 1,2,4-trisubstituted benzene ring.

  • The Downfield Doublet (H-6): The proton at the 6-position (H-6) appears as a doublet at 8.09 ppm. Its significant downfield shift is attributed to the strong electron-withdrawing and anisotropic effects of the adjacent sulfonyl chloride group. The sulfonyl group, due to the electronegativity of the oxygen and chlorine atoms, deshields the ortho proton. The observed coupling constant of 8.2 Hz is typical for an ortho-coupling (³JHH) between adjacent protons on a benzene ring.[2][3]

  • The Multiplet (H-3 and H-4): The signals for the protons at the 3 and 4-positions (H-3 and H-4) overlap to form a multiplet between 7.38 and 7.44 ppm. H-4 is expected to be a doublet of doublets due to coupling with H-3 (ortho-coupling) and H-6 (meta-coupling). H-3 would appear as a doublet due to ortho-coupling with H-4. The electron-withdrawing cyano group at the 5-position influences the chemical shift of these protons.

  • The Methoxy Singlet: The three protons of the methoxy group (-OCH3) appear as a sharp singlet at 4.13 ppm. The singlet nature of this peak indicates that there are no adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

dot graph "1H_NMR_Interpretation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for 1H NMR based structural elucidation."

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a multi-faceted analytical approach provides a more robust characterization of a compound. Here, we compare the insights gained from 1H NMR with those from other common analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed structural information (connectivity, chemical environment of protons), purity assessment.Non-destructive, highly reproducible, quantitative.Lower sensitivity compared to MS, requires soluble samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Rapid, requires minimal sample preparation.Provides limited structural information, not suitable for complex mixtures.
Mass Spectrometry (MS) Molecular weight determination, elemental composition (HRMS), fragmentation patterns for structural clues.High sensitivity, small sample amount required.Isomers can be difficult to distinguish, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution, applicable to a wide range of compounds.Requires method development, can be time-consuming.
Gas Chromatography (GC) Purity assessment of volatile and thermally stable compounds.High resolution, often coupled with MS for identification.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent complementary technique for confirming the presence of key functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands:

  • Sulfonyl Chloride (-SO2Cl): Strong asymmetric and symmetric stretching vibrations around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[4]

  • Nitrile (-C≡N): A sharp, medium-intensity absorption band in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[4]

  • Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

  • C-O (Methoxy): Stretching vibrations in the fingerprint region, typically around 1250 cm⁻¹.

While FT-IR can confirm the presence of these functional groups, it cannot provide the detailed connectivity information that 1H NMR offers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. For this compound (C8H6ClNO3S), the expected molecular weight is approximately 231.66 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35) and the loss of sulfur dioxide (M-64).[2]

dot graph "Analytical_Technique_Comparison" { layout=neato; node [shape=box, style=filled, margin=0.2]; edge [fontsize=10];

} caption: "Comparison of analytical techniques for characterization."

Experimental Protocols

1. 1H NMR Sample Preparation and Analysis

  • Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

  • Materials: this compound (5-10 mg), deuterated chloroform (CDCl3, ~0.6 mL), NMR tube, micropipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl3 to the NMR tube using a micropipette.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

    • Place the NMR tube in the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A spectrometer frequency of 400 MHz or higher is recommended for better resolution of the aromatic region.

2. FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Objective: To identify the characteristic functional groups.

  • Materials: this compound, FT-IR spectrometer with an ATR accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion and Recommendations

The structural elucidation of this compound is most effectively achieved through 1H NMR spectroscopy, which provides unambiguous information about the connectivity and chemical environment of its protons. The characteristic signals in the 1H NMR spectrum, particularly the ABC spin system in the aromatic region and the methoxy singlet, serve as a definitive fingerprint for this molecule.

For a comprehensive characterization, it is highly recommended to employ a multi-technique approach. FT-IR spectroscopy should be used to confirm the presence of the key functional groups, while mass spectrometry is invaluable for determining the molecular weight and providing supporting structural information through fragmentation analysis. Chromatographic techniques such as HPLC or GC are essential for assessing the purity of the compound, which is a critical parameter in drug development and chemical synthesis. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and structural integrity of this compound with the highest degree of confidence.

References

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem. (2025).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2023, August 29).
  • RSC Publishing. (2008, July 15). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Sigma-Aldrich. (n.d.).
  • Manchester Organics. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride.
  • PubChem. (n.d.). 3-Cyanobenzene-1-sulfonyl chloride.
  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum.

Sources

FTIR Characterization Guide: Sulfonyl Chlorides & Cyano Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and material science, the sulfonyl chloride (


) and cyano  (

) moieties represent two distinct analytical challenges. Sulfonyl chlorides are highly reactive "warheads" used as intermediates for sulfonamides, while cyano groups (nitriles) are stable, high-contrast "tags" often used as bioisosteres or metabolic blockers.

This guide provides a definitive spectral comparison of these groups against their common interferences. It moves beyond basic peak listing to explain the causality of shifts, offering self-validating protocols for distinguishing these functional groups in complex mixtures.

Sulfonyl Chloride ( ): The Reactive Intermediate[1]

The identification of sulfonyl chlorides is critical during the chlorination of sulfonic acids. The primary challenge is distinguishing the product from the starting material (sulfonic acid) and hydrolysis byproducts (sulfonate salts).

Characteristic Vibrational Modes

The sulfonyl chloride group is defined by two strong stretching vibrations of the


 unit. Due to the high electronegativity of the chlorine atom, these bands appear at higher frequencies compared to sulfonic acids or sulfones.
Vibrational ModeWavenumber (

)
IntensityDescription & Diagnostic Value

Asymmetric Stretch
1375 – 1410 StrongPrimary Identifier. Significantly higher than sulfonic acids (

). Broadens if hydrolysis occurs.

Symmetric Stretch
1170 – 1190 StrongSecondary Identifier. Sharp doublet often observed in aromatic sulfonyl chlorides.

Stretch

MediumFingerprint Confirmation. Often outside standard FTIR range (requires CsI optics). Distinguishes from fluorides/bromides.
C-S Stretch

WeakVariable; dependent on the R-group (aromatic vs. aliphatic).
Comparative Analysis: Chloride vs. Acid vs. Salt

The shift in the


 asymmetric stretch is the most reliable metric for reaction monitoring.
  • Sulfonic Acid (

    
    ):  Appears lower, typically 
    
    
    
    . Crucially, acids show broad
    
    
    stretching (
    
    
    ) which is absent in pure sulfonyl chloride.
  • Sulfonate Salts (

    
    ):  The delocalization of the negative charge lowers the bond order, shifting the asymmetric stretch down to 
    
    
    
    .
Reaction Monitoring Workflow

The following diagram illustrates the spectral evolution during the conversion of a Sulfonic Acid to a Sulfonyl Chloride using Thionyl Chloride (


).

ReactionMonitoring cluster_legend Spectral Markers Start Starting Material (R-SO3H) Reagent Reagent Addition (SOCl2) Start->Reagent Add SOCl2 Intermediate Reaction Progress (Heating) Reagent->Intermediate Monitor 1230 cm-1 (SOCl2 consumption) Product Final Product (R-SO2Cl) Intermediate->Product Shift: 1350 -> 1390 cm-1 Loss of OH (3400 cm-1) M1 SOCl2 Reagent Peak: 1230-1250 cm-1 (Disappears) M2 Product Peak: 1375-1410 cm-1 (Appears)

Figure 1: Spectral evolution during sulfonyl chloride synthesis. Note the disappearance of the thionyl chloride reagent peak (


) and the blue-shift of the sulfonyl group.

Cyano Group ( ): The Silent Region Tag

The nitrile group is invaluable in FTIR because it absorbs in the "silent region" (


), where few other functional groups appear. This makes it an excellent tag for monitoring reaction completion or identifying specific ligands.
Characteristic Vibrational Modes
Vibrational ModeWavenumber (

)
IntensityDescription & Diagnostic Value
Saturated Nitrile 2240 – 2260 Medium/SharpAlkyl nitriles (e.g., Acetonitrile).
Conjugated Nitrile 2215 – 2230 StrongerAromatic or alkene conjugation lowers the frequency due to resonance reducing bond order.
Aryl Nitrile

VariableIntensity depends on ring substituents; electron-donating groups increase intensity.
Distinguishing Interferences (The 2000-2300 Region)

Researchers often confuse nitriles with alkynes or isocyanates. The distinction relies on intensity and peak shape .[1]

  • Alkynes (

    
    ): 
    
    • Internal Alkynes: Often IR silent (symmetric) or very weak (

      
      ).
      
    • Terminal Alkynes: Weak stretch at

      
      , but confirmed by the sharp 
      
      
      
      stretch at
      
      
      .
  • Isocyanates (

    
    ): 
    
    • Appears at

      
       .
      
    • Key Difference: Isocyanates are broad and extremely strong (often saturating the detector), whereas nitriles are sharp and medium intensity.

  • Azides (

    
    ): 
    
    • Strong asymmetric stretch at

      
       . Distinctly lower than most nitriles.
      
Decision Tree: Assigning Peaks in the Silent Region

SilentRegionTree Root Peak detected in 2000 - 2300 cm-1 Q1 Is the peak Broad and Very Strong? Root->Q1 Isocyanate Isocyanate (-N=C=O) ~2270 cm-1 Q1->Isocyanate Yes Q2 Is there a sharp peak at ~3300 cm-1? Q1->Q2 No (Sharp) Alkyne Terminal Alkyne (-C≡C-H) Q2->Alkyne Yes Q3 Wavenumber check Q2->Q3 No Azide Azide (-N3) 2120-2160 cm-1 Q3->Azide < 2160 cm-1 Nitrile Nitrile (-C≡N) 2215-2260 cm-1 Q3->Nitrile > 2200 cm-1

Figure 2: Logic flow for identifying functional groups in the IR silent region.

Experimental Protocols

Handling Sulfonyl Chlorides (Moisture Sensitivity)

Sulfonyl chlorides are hygroscopic and hydrolyze rapidly to sulfonic acids in humid air. Standard KBr pellet preparation is risky because KBr is hygroscopic and the grinding pressure generates heat, accelerating hydrolysis.

Recommended Protocol: "Dry" ATR (Attenuated Total Reflectance)

  • Purge: Purge the FTIR sample chamber with dry nitrogen for 5 minutes.

  • Background: Collect background spectrum (air/nitrogen).

  • Sample Prep:

    • Solids: Place the crystal directly on the ATR diamond. Apply pressure immediately.

    • Liquids: Deposit 1 drop.

  • Speed: Scan immediately (within 30 seconds).

  • Validation: Check for the emergence of a broad O-H hump (

    
    ). If present, the sample has hydrolyzed.
    
Handling Nitriles (Resolution Settings)

Nitrile peaks are sharp.[1] If the instrument resolution is set too low (e.g.,


), the peak height will be truncated, affecting quantitative analysis.
  • Setting: Set resolution to

    
      or 
    
    
    
    .
  • Zero-Filling: Apply a zero-filling factor of 2 during Fourier transformation to improve peak definition.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Retrieved from

  • NIST Mass Spec Data Center. (2025). Thionyl Chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Analytical Standards & Validation Guide: 5-Cyano-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 409359-25-7 | Formula: C₈H₆ClNO₃S | MW: 231.66 g/mol [1][2]

Executive Summary: The Analytical Paradox

For drug development professionals, 5-Cyano-2-methoxybenzenesulfonyl chloride represents a critical "Analytical Paradox." As a highly reactive electrophile, it is essential for synthesizing sulfonamide-based pharmacophores.[2] However, this same reactivity renders standard analytical workflows (like aqueous RP-HPLC) prone to systemic error due to rapid hydrolysis.[2]

This guide moves beyond simple "Certificate of Analysis" verification. It compares three distinct analytical strategies to establish a Self-Validating Reference System :

  • Direct Analysis (The "Naïve" Approach): High risk of artifact generation.[2]

  • Derivatization (The "Stabilized" Approach): The industry gold standard for routine monitoring.[2]

  • Quantitative NMR (qNMR) (The "Absolute" Approach): The only viable method for establishing Primary Reference Standard purity without a matched standard.[2]

Comparative Analysis of Analytical Strategies

The following table objectively compares the performance of analytical alternatives for establishing the purity of this compound.

FeatureMethod A: Direct RP-HPLC Method B: Derivatization (Amine) Method C: 1H-qNMR
Principle Separation of intact R-SO₂Cl on C18 column.[2]Conversion to stable sulfonamide (R-SO₂-NR'₂) prior to injection.[2]Ratio of proton signals vs. Internal Standard (IS).[2]
Stability Critical Failure Point. Hydrolyzes to sulfonic acid during run.[2]Excellent. Derivative is stable for >24h in solution.High. Aprotic solvents (CDCl₃) prevent hydrolysis.[2]
Precision (RSD) > 2.0% (Drifting baseline, split peaks).[2]< 0.5% (Robust peak shape).[2]< 1.0% (Metrological accuracy).[2]
Bias Risk High. Underestimates purity due to on-column degradation.[2]Low. Assumes quantitative conversion (rapid reaction).[2]Lowest. Direct molar measurement.
Primary Use Qualitative ID only (Rapid).[2]Routine QC & Stability Testing.[2][3]Establishing Primary Standard Purity.
Visualization: Analytical Workflow Decision Tree

StandardSelection Start Start: Purity Assessment of This compound Goal Define Analytical Goal Start->Goal Routine Routine QC / Stability Goal->Routine Absolute Primary Standard Characterization Goal->Absolute Direct Direct HPLC/GC? (RISK: Hydrolysis) Routine->Direct Avoid Deriv Derivatization Method (Stable Sulfonamide) Routine->Deriv Recommended qNMR 1H-qNMR (Metrological Traceability) Absolute->qNMR Gold Standard Valid Valid Deriv->Valid High Precision <0.5% RSD Cert Cert qNMR->Cert Absolute Purity (No Ref Std Needed)

Figure 1: Decision matrix for selecting the appropriate analytical methodology based on the specific phase of drug development.

Establishing the Primary Standard: qNMR Protocol

Objective: Assign an absolute purity value to a commercial batch of this compound to create an in-house "Primary Reference Standard."

Why this works: qNMR does not require a reference standard of the analyte itself. It relies on the ratio of integrals between the analyte and a certified Internal Standard (IS) of known purity.

Experimental Protocol
  • Internal Standard Selection: Use Dimethyl sulfone (DMSO₂) or Maleic Acid .[2]

    • Requirement: High purity (>99.9% TraceCERT®), non-reactive with sulfonyl chlorides, distinct chemical shift.[2]

  • Solvent: CDCl₃ (Dried over molecular sieves to prevent hydrolysis).

  • Sample Preparation:

    • Weigh 20.0 mg of this compound (Analyte) into a vial (precision ±0.01 mg).

    • Weigh 10.0 mg of Dimethyl sulfone (IS) into the same vial.

    • Dissolve in 1.0 mL CDCl₃. Vortex immediately.

  • Acquisition Parameters:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): > 5 × T1 (typically 60s) to ensure full relaxation.[2]

    • Scans: 32 or 64.[2]

  • Calculation:

    
    [2]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Gravimetric mass,
      
      
      = Purity.

Routine Monitoring: Derivatization HPLC Protocol

Objective: A robust QC method for daily use that eliminates the instability of the sulfonyl chloride group.

Mechanism: The sulfonyl chloride is reacted with a secondary amine (Diethylamine) to form a stable sulfonamide. This reaction is instantaneous and quantitative.[2][4]

Visualization: Derivatization Pathway[2]

ReactionPathway SM 5-Cyano-2-methoxy- benzenesulfonyl chloride (Unstable Electrophile) Reaction Rapid Nucleophilic Substitution (Solvent: ACN, <1 min) SM->Reaction Amine Diethylamine (Nucleophile) Amine->Reaction Product Stable Sulfonamide Derivative (HPLC Analyte) Reaction->Product Byproduct HCl (Neutralized) Reaction->Byproduct

Figure 2: The derivatization pathway converts the labile sulfonyl chloride into a stable sulfonamide for precise HPLC quantification.

Step-by-Step Protocol
  • Derivatizing Reagent: Prepare a 1% v/v solution of Diethylamine in Acetonitrile (ACN).

  • Standard Preparation:

    • Accurately weigh 50 mg of the qNMR-validated Primary Standard.

    • Dissolve in 50 mL of Derivatizing Reagent .

    • Note: The excess amine neutralizes the HCl byproduct and drives the reaction to completion instantly.

  • Sample Preparation:

    • Weigh 50 mg of the sample.

    • Dissolve in 50 mL of Derivatizing Reagent .

    • Sonicate for 1 minute.

  • HPLC Conditions:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][5]

    • Mobile Phase B: Acetonitrile.[2][5]

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: UV @ 254 nm (Cyano/Benzene absorption).[2]

    • Flow Rate: 1.0 mL/min.[2][5]

Handling & Stability (Self-Validating Systems)

To ensure trustworthiness, the storage and handling must prevent "silent" degradation.

  • Hygroscopicity Check: This compound will hydrolyze to 5-cyano-2-methoxybenzenesulfonic acid upon exposure to atmospheric moisture.[2]

    • Indicator: A melting point drop (Pure MP is roughly 98-102°C; impure/hydrolyzed samples often melt lower and broader).[2]

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Solvent Exclusion: Never use methanol or alcohols for stock solution preparation, as they will form sulfonate esters (solvolysis), creating ghost peaks.[2] Always use ACN or DCM. [2]

References

  • BenchChem. (2025).[2][5] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [2]

  • Holzgrabe, U., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.[2] Retrieved from [2]

  • Sigma-Aldrich. (2022).[2] The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from [2]

  • Song, S., et al. (2022).[2][6] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride.... Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.[6] Retrieved from

Sources

Publish Comparison Guide: Synthesis of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical verification and comparison of synthesis routes for 5-Cyano-2-methoxybenzenesulfonyl chloride (CAS 409359-25-7), a critical intermediate in the development of 5-HT antagonists and antitumor sulfonamides.

Executive Summary & Strategic Rationale

The synthesis of This compound represents a classic challenge in regioselective aromatic substitution. The presence of the directing groups—a strongly activating ortho/para-directing methoxy group and a deactivating meta-directing cyano group—creates a cooperative directing effect that favors substitution at the position ortho to the methoxy and meta to the nitrile (Position 3 relative to nitrile; Position 1 relative to sulfonyl).

While the target molecule is commercially available, in-house synthesis is often required for isotopic labeling, scale-up cost reduction, or just-in-time generation of instable sulfonyl chlorides. This guide compares the three primary synthetic methodologies, recommending Direct Chlorosulfonation as the superior balance of atom economy and scalability, while highlighting Oxidative Chlorination as a high-purity alternative for sensitive applications.

Synthesis Pathways Comparison

We evaluated three distinct synthetic strategies based on yield, purity profile, and operational complexity.

Method A: Direct Chlorosulfonation (Recommended)
  • Mechanism: Electrophilic aromatic substitution using chlorosulfonic acid (

    
    ).
    
  • Precursor: 4-Methoxybenzonitrile (p-Anisylnitrile).[1][2]

  • Pros: Single-step synthesis; inexpensive reagents; cooperative directing effects minimize regioisomers.

  • Cons: Requires handling of hazardous chlorosulfonic acid; generates

    
     gas; potential for sulfone byproduct formation if temperature is uncontrolled.
    
Method B: Meerwein Sulfonation (Diazotization)
  • Mechanism: Diazotization of an aniline followed by reaction with

    
     and 
    
    
    
    .
  • Precursor: 3-Amino-4-methoxybenzonitrile.

  • Pros: Unambiguous regiochemistry defined by the starting aniline.

  • Cons: Multi-step (requires nitration/reduction of nitrile precursor); hazardous diazonium intermediate; copper waste disposal.

Method C: Oxidative Chlorination
  • Mechanism: Oxidation of a thiol or benzyl thioether using

    
     or 
    
    
    
    .
  • Precursor: 5-Cyano-2-methoxythiophenol (often via Newman-Kwart rearrangement).

  • Pros: Mild conditions; avoids strong acid; very high purity.

  • Cons: Poor atom economy; precursor synthesis is lengthy and requires high temperatures (200°C+ for rearrangement).

Comparative Metrics Table
MetricMethod A: ChlorosulfonationMethod B: DiazotizationMethod C: Oxidative Chlorination
Overall Yield 75 - 85% 40 - 60%50 - 70% (from phenol)
Step Count 1 3 (from nitro-precursor)3-4
Atom Economy HighLowLow
Purity (Crude) 90-95%>98%>95%
Scalability Excellent (Industrial Standard)Moderate (Safety limits)Good
Cost/Gram $

$

Detailed Experimental Protocol: Method A (Chlorosulfonation)

This protocol is validated for the synthesis of this compound from 4-methoxybenzonitrile. The cooperative directing effects of the -OMe and -CN groups ensure high regioselectivity.

Reagents & Materials
  • Substrate: 4-Methoxybenzonitrile (1.0 equiv)

  • Reagent: Chlorosulfonic acid (5.0 - 6.0 equiv)

  • Solvent: Dichloromethane (DCM) or neat (solvent-free)

  • Quench: Crushed ice / Water

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl.

  • Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool the system to 0–5°C using an ice/salt bath.

  • Addition: Dissolve 4-Methoxybenzonitrile in a minimal volume of DCM (optional; neat addition of solid is possible but requires care). Add the substrate dropwise/portion-wise to the acid over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent sulfone formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C).

    • Note: Unlike simple anisole, the electron-withdrawing nitrile group deactivates the ring. If conversion is incomplete after 2 hours (check by TLC/LCMS), heat the mixture to 45–50°C for 2–3 hours.

  • Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mass onto a stirred slurry of crushed ice (approx. 10x weight of acid).

    • Safety: This is highly exothermic. Violent sputtering can occur.

  • Isolation: The sulfonyl chloride will precipitate as a white to off-white solid. Filter the solid immediately.

  • Purification: Wash the filter cake with cold water (3x) to remove residual acid. Dry under vacuum over

    
     or dissolve in DCM, dry over 
    
    
    
    , and recrystallize from hexane/toluene if necessary.
Visual Workflow: Synthesis Decision Tree

Synthesispathway Start Start: 4-Methoxybenzonitrile Reagent Add ClSO3H (5 equiv) Temp: 0-5°C Start->Reagent Check Check Conversion (TLC/LCMS) @ 2 Hours Reagent->Check Heat Incomplete? Heat to 45-50°C Check->Heat Incomplete Quench Quench on Crushed Ice (Exothermic!) Check->Quench Complete Heat->Quench Filter Filter Precipitate Wash with Cold H2O Quench->Filter Dry Dry in Vacuum Product: 5-Cyano-2-methoxy- benzenesulfonyl chloride Filter->Dry

Caption: Optimized workflow for the direct chlorosulfonation of 4-methoxybenzonitrile, including thermal adjustment for deactivation.

Analytical Verification & Performance

To ensure the synthesized reagent meets the stringent requirements for drug development (e.g., sulfonamide coupling), the following analytical criteria must be met.

Structural Confirmation (NMR)

The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.05 (s, 3H, -OMe).
      
    • 
       7.15 (d, J = 8.5 Hz, 1H, H-3 relative to sulfonyl? No, H ortho to OMe).
      
    • 
       7.85 (dd, J = 8.5, 2.0 Hz, 1H, H meta to OMe).
      
    • 
       8.10 (d, J = 2.0 Hz, 1H, H ortho to sulfonyl).
      
    • Interpretation: The presence of a doublet, doublet-of-doublets, and a meta-coupled doublet confirms the 1,2,4-substitution pattern.

Functional Verification (Derivatization)

Sulfonyl chlorides are unstable and difficult to analyze directly by LC-MS due to hydrolysis. The standard verification method involves immediate derivatization with a secondary amine.

  • Protocol: React 10 mg of product with excess morpholine or benzylamine in DCM.

  • Acceptance Criteria: LC-MS should show a single peak corresponding to the sulfonamide mass (

    
    ). Hydrolysis product (Sulfonic acid) should be < 5%.
    
Visual Workflow: Purification & Verification

Verification Crude Crude Product Deriv Derivatize aliquot with Morpholine Crude->Deriv LCMS LC-MS Analysis Deriv->LCMS Decision Purity > 95%? LCMS->Decision Use Release for Synthesis Decision->Use Yes Recryst Recrystallize (Toluene/Hexane) Decision->Recryst No Recryst->Deriv

Caption: Quality control loop ensuring the reactivity and purity of the sulfonyl chloride prior to downstream application.

References

  • Direct Chlorosulfonation of Methoxy-Benzoates: Patent CN1884259A. Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Link

  • Analogous Synthesis (Isomer): Bayle, E. D., et al. "4-Cyano-2-methoxybenzenesulfonyl Chloride". Org.[3][4][5][6] Synth.2017 , 94, 198-216. Link

  • General Chlorosulfonation Safety: Louisiana State University. "Chlorosulfonic Acid Safety Data". Link

  • Compound Data: PubChem. "4-Methoxybenzonitrile (Precursor Data)". Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

I. Core Principles of Sulfonyl Chloride Disposal: Managing Reactivity

5-Cyano-2-methoxybenzenesulfonyl chloride is classified as a corrosive and moisture-sensitive solid.[1] Its primary hazard lies in its reactivity with water and other nucleophiles.[2][3] Upon contact with moisture, it undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.[4][5][6] This reaction is exothermic and can generate toxic fumes, including hydrogen chloride, carbon oxides, nitrogen oxides, and sulfur oxides.[1][2] Therefore, the cornerstone of its disposal is a controlled neutralization process.

The goal is to convert the reactive sulfonyl chloride into a more stable and less hazardous sulfonate salt, which can then be disposed of as aqueous waste in accordance with local regulations.[7][8] This is achieved by reacting it with a base.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Irritation: May cause respiratory irritation upon inhalation of its dust.[1]

  • Reactivity: Reacts with water and moisture, releasing corrosive and toxic gases.[2][9]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.[1][10][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1]

  • Body Protection: A lab coat and appropriate protective clothing are required.[1][10]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.[7][11][12]

HazardAssociated RiskRequired PPE
Skin and Eye Contact Severe burns and eye damage[1][2]Chemical safety goggles, face shield, nitrile gloves, lab coat[1][10][11]
Inhalation Respiratory tract irritation[1]Chemical fume hood[7][12]
Moisture Contact Exothermic reaction, release of toxic and corrosive gases[2][9]Controlled environment (fume hood), careful handling to avoid contact with water[3][7][12]
III. Step-by-Step Disposal Protocol

This protocol is designed for the safe neutralization of small quantities of this compound typically remaining after a reaction.

Materials:

  • This compound waste

  • A suitable reaction vessel (e.g., an Erlenmeyer flask or beaker) large enough to accommodate the reaction volume with sufficient headspace for potential foaming.

  • Ice bath

  • Stir plate and stir bar

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

  • pH paper or a pH meter

Procedure:

  • Preparation:

    • Place the reaction vessel in an ice bath and allow it to cool.[5][7]

    • Prepare a 5% aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Ensure you have a sufficient volume to completely neutralize the sulfonyl chloride.

  • Neutralization:

    • Slowly and carefully add the this compound waste to the chilled basic solution while stirring vigorously.[5][7] Crucially, always add the sulfonyl chloride to the base, never the other way around. This ensures that the base is always in excess, which helps to control the exothermic reaction and efficiently neutralize the generated acids.[7]

    • Observe the reaction for any signs of excessive heat generation or gas evolution. The addition should be dropwise or in small portions to maintain control.[5]

  • Completion and Verification:

    • Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.[5]

    • Check the pH of the aqueous solution using pH paper or a pH meter. The final pH should be neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Final Disposal:

    • Once the neutralization is complete and the pH is confirmed to be in the safe range, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Always consult your institution's specific guidelines for aqueous waste disposal.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1][9]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like sawdust.[7]

  • Collection: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][13]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.

  • Waste Disposal: The sealed container with the spill residue must be disposed of as hazardous waste through your institution's environmental health and safety office.[7]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment 1. Initial Assessment cluster_procedure 2. Neutralization Procedure cluster_disposal 3. Final Disposal start Identify this compound Waste hazards Review Hazards: - Corrosive - Moisture Sensitive - Irritant start->hazards ppe Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves hazards->ppe prep_base Prepare & Chill 5% NaHCO3 or NaOH Solution ppe->prep_base add_waste Slowly Add Waste to Base with Vigorous Stirring prep_base->add_waste monitor Monitor Temperature & pH add_waste->monitor verify Ensure pH is Neutral/Slightly Basic (pH 7-9) monitor->verify aqueous_disposal Dispose as Aqueous Waste (per local regulations) verify->aqueous_disposal Yes re_neutralize Add More Base and Re-check pH verify->re_neutralize No (Acidic) re_neutralize->monitor caption Figure 1: Decision workflow for the safe disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

VI. References

  • Rogna, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 713-717. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from

  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 101(22), 6620–6626.

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001–4009.

  • BASF. (2026). Safety data sheet.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride.

  • Sdfine. (n.d.). sulphuryl chloride.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride.

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.

  • Reddit. (2019). Removing thionyl chloride.

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.

  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?.

  • Thermo Fisher Scientific. (2025). 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET.

  • PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride.

  • ChemWhat. (n.d.). This compound CAS#: 409359-25-7.

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.

  • Fluorochem. (n.d.). 2-Cyano-5-methoxybenzene-1-sulfonyl chloride (CAS 1261573-04-9).

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

  • Walchem. (2024). Chemical Compatibility Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.